Eptifibatide Acetate
Description
Properties
IUPAC Name |
2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861477 | |
| Record name | {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eptifibatide Acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptifibatide acetate is a potent, reversible, and specific inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] As a synthetic cyclic heptapeptide, it plays a critical role in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. Detailed methodologies for key analytical techniques and summaries of pivotal clinical trials are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Eptifibatide is a synthetic cyclic heptapeptide composed of six amino acids and a mercaptopropionyl residue.[4][5] A disulfide bridge is formed between the mercaptopropionyl residue and a cysteine amide.[4] The structure incorporates a homoarginine-glycine-aspartic acid (hArg-Gly-Asp) sequence, which mimics the arginine-glycine-aspartic acid (RGD) motif of fibrinogen, enabling its specific binding to the GP IIb/IIIa receptor.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C35H49N11O9S2 (Eptifibatide) | [4][7] |
| C37H53N11O11S2 (this compound) | [8][9] | |
| Molecular Weight | 831.96 g/mol (Eptifibatide) | [5][7] |
| 892.02 g/mol (this compound) | [9] | |
| Appearance | White to off-white powder | [5][10] |
| Solubility | Soluble in water | [5] |
| Purity | ≥98% (by HPLC) | [11] |
| Storage | Refrigerate at 2°C to 8°C (36°F to 46°F) | [2] |
| Protect from light | [12] |
Mechanism of Action
Eptifibatide exerts its antiplatelet effect by reversibly and competitively inhibiting the platelet GP IIb/IIIa receptor.[6] This receptor is the final common pathway for platelet aggregation.[1] Upon activation by various agonists, the GP IIb/IIIa receptor undergoes a conformational change, allowing it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[6][13] By binding to the GP IIb/IIIa receptor, eptifibatide prevents the binding of these ligands, thereby inhibiting platelet aggregation and thrombus formation.[6][12] The inhibition is dose- and concentration-dependent, with therapeutic regimens aiming for greater than 80% inhibition of platelet aggregation.[5]
Signaling Pathway of Eptifibatide Action
References
- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of clinical trials with eptifibatide in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 7. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C37H53N11O11S2 | CID 12001375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Page loading... [wap.guidechem.com]
- 11. scbt.com [scbt.com]
- 12. drugs.com [drugs.com]
- 13. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Eptifibatide Acetate: A Technical Guide to its Mechanism of Action on Platelet Aggregation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a potent, intravenously administered antiplatelet agent used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1][2] It belongs to the class of glycoprotein (GP) IIb/IIIa inhibitors, which target the final common pathway of platelet aggregation.[2][3] Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[3][4] This technical guide provides an in-depth analysis of its molecular profile, core mechanism of action, pharmacodynamic properties, and the key experimental protocols used for its evaluation.
Molecular Profile of Eptifibatide Acetate
Eptifibatide is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue.[2] Its structure incorporates a modified lysine-glycine-aspartate (KGD) amino acid sequence.[2] This KGD motif is critical to its function, as it mimics the arginine-glycine-aspartic acid (RGD) sequence present in adhesive ligands like fibrinogen and von Willebrand factor (vWF).[2][3] This structural mimicry allows Eptifibatide to act as a highly specific antagonist of the platelet GPIIb/IIIa receptor.[5]
Core Mechanism of Action
The Role of GPIIb/IIIa in Platelet Aggregation
The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface. In a resting state, it has a low affinity for its ligands. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), an "inside-out" signaling cascade induces a conformational change in the GPIIb/IIIa receptor, exposing its high-affinity binding site.[3] Activated GPIIb/IIIa receptors then bind circulating fibrinogen and vWF. A single fibrinogen molecule can bind to two adjacent platelets, creating a cross-link that leads to the formation of a platelet aggregate—the structural basis of a thrombus.[5][6] This process represents the final common pathway for platelet aggregation, regardless of the initial stimulus.[2][5]
Competitive and Reversible Inhibition
Eptifibatide exerts its antiplatelet effect by functioning as a direct, reversible, and competitive antagonist of the GPIIb/IIIa receptor.[1][3] By presenting its KGD sequence, Eptifibatide binds to the receptor's recognition site, physically obstructing the binding of fibrinogen and vWF.[1][2] This competitive inhibition prevents the cross-linking of platelets, thereby blocking aggregation.[3]
The inhibition is reversible, with a low affinity and rapid dissociation rate, which contributes to its short biological half-life and the restoration of normal platelet function within 4 to 8 hours after cessation of the infusion.[1][3]
Signaling Pathway Visualization
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of Eptifibatide.
Pharmacodynamics and Quantitative Analysis
The primary pharmacodynamic effect of Eptifibatide is the dose-dependent inhibition of platelet aggregation.[4] The therapeutic goal in clinical settings is to achieve greater than 80% inhibition of platelet aggregation to prevent thrombotic events.[1][4]
In Vitro Inhibition of Platelet Aggregation
The potency of Eptifibatide is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the agonist used and the anticoagulant present in the assay.
| Parameter | Agonist | Anticoagulant | IC50 Value (µg/mL) | Citation(s) |
| Platelet Aggregation | 20 µM ADP | Sodium Citrate | 0.11 - 0.22 | [7] |
| Platelet Aggregation | 5 µg/mL Collagen | Sodium Citrate | 0.28 - 0.34 | [7] |
| Platelet Aggregation | ADP | Hirudin | 1.5 to 3-fold higher than citrate | [7] |
Pharmacokinetic Profile
Eptifibatide's clinical utility is defined by its rapid onset and short duration of action, which allows for precise therapeutic control.
| Parameter | Value | Citation(s) |
| Onset of Action | ~15 minutes post-bolus | [1][4] |
| Plasma Half-life | ~2.5 hours | [1] |
| Plasma Protein Binding | ~25% | [1][4] |
| Reversibility | Platelet function returns to normal in 4-8 hours | [1] |
Key Experimental Protocols
The antiplatelet effects of Eptifibatide are primarily evaluated using Light Transmission Aggregometry (LTA) and flow cytometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold-standard assay for measuring platelet aggregation.[8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[6][9]
Methodology:
-
Blood Collection: Draw whole blood via clean venipuncture into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood-to-anticoagulant ratio).[8][9] Samples should be kept at room temperature and processed within 4 hours.[6][9]
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8][9]
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% transmission baseline.[8]
-
-
Assay Procedure:
-
Pipette PRP into an aggregometer cuvette with a stir bar and warm to 37°C.
-
Add the test compound (Eptifibatide at various concentrations) or vehicle control and incubate.
-
Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.[8]
-
Record the change in light transmittance for a set period (e.g., 10 minutes). The maximum aggregation percentage is calculated relative to the PPP baseline.[8]
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry provides a more nuanced view of platelet function by measuring specific cell surface markers on individual platelets.[10][11] This technique is particularly useful for assessing the expression of activated GPIIb/IIIa receptors (via PAC-1 antibody binding) and granule release (via P-selectin/CD62P expression).[12][13]
Methodology:
-
Blood Collection: Collect whole blood into citrate or heparin-containing tubes.[7][14]
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., modified Tyrode's buffer) to minimize in vitro activation.[15]
-
Aliquot the diluted blood for different staining conditions (resting, activated, isotype control).
-
-
Activation and Staining:
-
For activated samples, add an agonist (e.g., ADP, TRAP) and incubate.[12]
-
Add a cocktail of fluorochrome-conjugated antibodies to the aliquots. Key antibodies include:
-
Incubate in the dark at room temperature.
-
-
Fixation and Acquisition:
-
Fix the samples with a fixative like paraformaldehyde.
-
Acquire events on a flow cytometer, collecting data for tens of thousands of platelet-gated events.
-
-
Data Analysis: Analyze the median fluorescence intensity (MFI) or percentage of positive cells for the activation markers in the Eptifibatide-treated samples compared to controls.
Conclusion
This compound is a highly specific, reversible inhibitor of the platelet GPIIb/IIIa receptor. Its mechanism of action, centered on the competitive blockade of fibrinogen binding, effectively inhibits the final common pathway of platelet aggregation. This potent antiplatelet effect, combined with a rapid onset and short half-life, makes it a valuable therapeutic agent in high-risk cardiovascular settings. The quantitative assessment of its pharmacodynamic profile relies on established in vitro methodologies such as light transmission aggregometry and flow cytometry, which are crucial for both preclinical development and clinical monitoring.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Glycoprotein IIb/IIIa Receptor Binding Kinetics of Eptifibatide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of eptifibatide acetate to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. Eptifibatide is a cyclic heptapeptide and a potent, reversible inhibitor of the GP IIb/IIIa receptor, playing a critical role in antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][2][3]
Mechanism of Action
Eptifibatide mimics the lysine-glycine-aspartate (KGD) sequence, which is structurally similar to the arginine-glycine-aspartate (RGD) sequence found in ligands like fibrinogen and von Willebrand factor (vWF) that bind to the GP IIb/IIIa receptor.[1][4][5] By competitively and reversibly binding to the GP IIb/IIIa receptor, eptifibatide prevents these endogenous ligands from cross-linking platelets, thereby inhibiting platelet aggregation, the final common pathway in thrombus formation.[2][4][6] The binding of eptifibatide is specific to the GP IIb/IIIa receptor and has a low affinity for other integrins.[7] The low binding affinity and rapid dissociation from the receptor contribute to the rapid onset and offset of its antiplatelet effect.[8]
Glycoprotein IIb/IIIa Signaling Pathway and Eptifibatide Inhibition
The GP IIb/IIIa receptor exists in a low-affinity state on resting platelets.[9] Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated.[10][11] This leads to a conformational change in the GP IIb/IIIa receptor, transitioning it to a high-affinity state for its ligands.[8][9] The binding of ligands like fibrinogen then triggers "outside-in" signaling, leading to further platelet activation, spreading, and aggregation.[10] Eptifibatide inhibits both of these signaling pathways by blocking the ligand binding to the GP IIb/IIIa receptor.[10]
Quantitative Binding Kinetics and Pharmacodynamics
The following tables summarize the key quantitative data regarding the binding kinetics and pharmacodynamic effects of eptifibatide.
Table 1: Eptifibatide Binding Affinity and Dissociation
| Parameter | Value | Condition/Assay | Reference |
| Dissociation Constant (Kd) | ~100 nmol/L | Not specified | [12] |
| Half-life (t1/2) | ~2.5 hours | In vivo | [1][13] |
| Platelet Function Recovery | 4-8 hours post-infusion | In vivo | [1] |
| Reversibility | Rapidly reversible | In vivo | [8] |
Table 2: In Vitro Inhibition of Platelet Aggregation (IC50)
| Agonist | IC50 (µg/mL) | Anticoagulant | Reference |
| ADP (20 µM) | 0.11 - 0.22 | Citrate | [14] |
| Collagen (5 µg/mL) | 0.28 - 0.34 | Citrate | [14] |
| ADP | IC50 = 140 ± 40 nmol/L | Citrate | [15][16] |
Table 3: Ex Vivo Platelet Aggregation Inhibition and Receptor Occupancy
| Dosing Regimen | Time Point | ADP-Induced Aggregation Inhibition | Receptor Occupancy | Reference |
| 180 µg/kg bolus + 2.0 µg/kg/min infusion | 5 minutes | >80% | >80% in 45% of patients | [17] |
| 4 hours | Partial recovery | Decreased post-bolus, then recovered | [17] | |
| 24 hours | >80% | >80% in >65% of patients | [17] | |
| 48 hours | >80% | >80% in >65% of patients | [17] | |
| Double bolus (180 µg/kg, then 180 µg/kg 10 min later) + 2 µg/kg/min infusion | Steady State | >90% | Not specified | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of eptifibatide's binding kinetics and pharmacodynamic effects.
Platelet Aggregometry
This is a standard method to assess the effect of platelet inhibitors.
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence of eptifibatide.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[14] For studies aiming to reflect physiological calcium levels more accurately, hirudin or D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) may be used.[14][17]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 1500-2000 g) for 15-20 minutes.
-
Sample Preparation: Aliquots of PRP are incubated with varying concentrations of eptifibatide or a placebo control for a specified period.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. An agonist (e.g., ADP, collagen, thrombin receptor agonist peptide - TRAP) is added to induce aggregation.[14][17] The change in light transmittance through the PRP suspension is measured over time as platelets aggregate. PPP is used as a reference for 100% aggregation.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of eptifibatide. The IC50 value, the concentration of eptifibatide that inhibits 50% of the maximal aggregation response, is then calculated.[14]
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Flow cytometry allows for the quantification of receptor occupancy on a per-platelet basis.
Objective: To determine the percentage of GP IIb/IIIa receptors occupied by eptifibatide.
Methodology:
-
Blood Collection: Whole blood is collected in tubes with an appropriate anticoagulant.
-
Sample Preparation: Whole blood samples are incubated with a saturating concentration of a fluorescently labeled monoclonal antibody that binds to the GP IIb/IIIa receptor. To measure occupancy by small molecule inhibitors like eptifibatide, a monoclonal antibody (e.g., Mab2) that is displaced by the drug is used.[20][21] A second antibody (e.g., Mab1) that is not displaced can be used to determine the total number of receptors.[20][21]
-
Staining: The samples are incubated for a specific time to allow antibody binding.
-
Fixation and Lysis: Red blood cells are lysed, and the platelets are fixed.
-
Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The binding of the fluorescent antibody is inversely proportional to the receptor occupancy by eptifibatide.
-
Data Analysis: The number of free receptors is determined by comparing the fluorescence intensity of samples from eptifibatide-treated patients to that of baseline or placebo-treated patients. The receptor occupancy is calculated as: % Occupancy = (1 - [Free Receptors / Total Receptors]) * 100[21]
Experimental Workflow Diagram
Conclusion
Eptifibatide is a well-characterized competitive, reversible inhibitor of the glycoprotein IIb/IIIa receptor. Its binding kinetics, characterized by a rapid on- and off-rate, allow for a potent and titratable antiplatelet effect. The quantitative data from in vitro and ex vivo studies demonstrate that clinically relevant doses of eptifibatide achieve a high degree of receptor occupancy and inhibition of platelet aggregation, which translates to its efficacy in preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention. The experimental protocols outlined in this guide provide a framework for the continued study and development of antiplatelet therapies targeting the GP IIb/IIIa receptor.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Eptifibatide | [shadwige.sites.truman.edu]
- 14. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Pharmacodynamics and pharmacokinetics of higher-dose, double-bolus eptifibatide in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Eptifibatide Acetate on Human Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Eptifibatide Acetate on human platelets. Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Understanding its in vitro characteristics is crucial for research and development of antiplatelet therapies.
Mechanism of Action
Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor.[1] By competitively and reversibly binding to the GPIIb/IIIa receptor on the platelet surface, Eptifibatide prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation.[1][2] This action effectively blocks the final step in platelet aggregation, regardless of the initial stimulus.[1] The binding of Eptifibatide influences both "inside-out" and "outside-in" signaling of the GPIIb/IIIa receptor, crucial processes for platelet activation and thrombus stabilization.
Signaling Pathways
The interaction of Eptifibatide with the GPIIb/IIIa receptor disrupts the normal signaling cascade that leads to platelet aggregation and thrombus formation.
References
Structural Analogs of Eptifibatide Acetate: A Technical Guide to Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide acetate, a cyclic heptapeptide, is a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri, it plays a crucial role in preventing platelet aggregation and thrombus formation.[3][4] Eptifibatide's mechanism of action lies in its ability to mimic the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby competitively inhibiting fibrinogen binding to the activated GPIIb/IIIa receptor, the final common pathway of platelet aggregation.[1][5] This technical guide provides an in-depth overview of the structural analogs of Eptifibatide, their biological activities, and the experimental protocols used for their evaluation.
Core Structure of Eptifibatide
Eptifibatide is a cyclic heptapeptide with the sequence Mercaptopropionyl-Homoarginyl-Glycyl-Aspartyl-Tryptophyl-Prolyl-Cysteinamide, with a disulfide bridge between the mercaptopropionyl residue and the cysteine.[6] The key recognition motif for the GPIIb/IIIa receptor is the modified Lys-Gly-Asp (KGD) sequence, where lysine is replaced by homoarginine.[1][5] The cyclic nature of the peptide is crucial for maintaining the optimal conformation for high-affinity binding to the receptor.
Structural Analogs and Their Activity
Key Modifications and Their Impact:
-
The Recognition Motif: The KGD/RGD sequence is paramount for activity. Modifications within this sequence generally lead to a significant loss of potency.
-
Cyclic Structure: The disulfide bridge-induced cyclic structure confers a conformational constraint that is essential for high-affinity binding. Linear analogs are typically much less potent.
-
Hydrophobic Residues: The introduction of hydrophobic residues can influence the binding affinity and selectivity of the analogs. For instance, the analog TP9201, which incorporates a hydrophobic residue in its structure, has shown potent antiplatelet activity.
-
Non-peptide Mimetics: Research has also explored non-peptide antagonists that mimic the essential pharmacophoric features of Eptifibatide. These can offer advantages in terms of oral bioavailability and metabolic stability.
Comparative Activity of Selected GPIIb/IIIa Antagonists
The following table summarizes the inhibitory activity of Eptifibatide and a selection of other GPIIb/IIIa antagonists, including a non-peptide mimetic, on platelet aggregation.
| Compound | Type | Target | Assay | Agonist | IC50 (nM) | Reference |
| Eptifibatide | Cyclic Heptapeptide | GPIIb/IIIa | Platelet Aggregation | ADP | 120 | |
| RUC-2 | Non-peptide | GPIIb/IIIa | Platelet Aggregation | ADP | 96 | |
| Tirofiban | Non-peptide | GPIIb/IIIa | GPIIb/IIIa Binding | - | 15 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The primary method for evaluating the activity of Eptifibatide and its analogs is the in vitro platelet aggregation assay.
Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Principle:
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as Adenosine Diphosphate (ADP). The degree of aggregation is proportional to the increase in light transmission.
2. Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
Adenosine Diphosphate (ADP)
-
Saline solution
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
3. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper layer of PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Aggregometer Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette containing PPP into the reference well to set 100% light transmission.
-
Place a cuvette containing PRP into the sample well to set 0% light transmission.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the sample well of the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with stirring.
-
Add a small volume (e.g., 50 µL) of the test compound (Eptifibatide analog) or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.
-
An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by Eptifibatide
Caption: Signaling pathway of platelet aggregation and its inhibition by Eptifibatide.
Experimental Workflow for Evaluating Eptifibatide Analogs
Caption: Experimental workflow for assessing the antiplatelet activity of Eptifibatide analogs.
Structure-Activity Relationship (SAR) of Eptifibatide Analogs
Caption: Key structure-activity relationships for Eptifibatide analogs.
References
- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Eptifibatide Acetate: A Technical Guide to Stability and Solubility for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide acetate is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1][2] By inhibiting the binding of fibrinogen to this receptor, eptifibatide effectively prevents platelet aggregation and thrombus formation.[1][3] This technical guide provides an in-depth overview of the stability and solubility of this compound, crucial parameters for its handling and use in laboratory settings. The document outlines physicochemical properties, degradation pathways, and analytical methodologies for stability assessment, and presents relevant experimental protocols.
Physicochemical Properties
Eptifibatide is a synthetic peptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[1][3] It is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue, with a disulfide bridge formed between the mercaptopropionyl residue and a cysteine.[4]
| Property | Value | Reference |
| Molecular Formula | C35H49N11O9S2 (free base) | [5] |
| Molecular Weight | 831.96 g/mol (free base basis) | [5] |
| Appearance | White to beige powder | [5] |
| Storage Temperature | -20°C | [5][6] |
| Shipping Condition | Wet ice | [5] |
Solubility of this compound
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental assays. As a peptide, its solubility is influenced by pH and the solvent system used.
| Solvent | Solubility | Observations | Reference |
| Water | 2 mg/mL | Clear solution upon warming. | [5] |
| Water with ultrasonic | ≥19.2 mg/mL | - | [6] |
| DMSO | ≥51 mg/mL | - | [6] |
| Ethanol | Insoluble | - | [6] |
General Peptide Solubilization Guidelines:
For peptides that are difficult to dissolve, the following general procedures can be applied:
-
Assess the Peptide's Charge: Determine the overall charge of the peptide at a neutral pH by assigning a value of +1 to basic residues (K, R, H, N-terminal NH2) and -1 to acidic residues (D, E, C-terminal COOH).[7][8][9]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a basic solution, such as 10% ammonium hydroxide or ammonium bicarbonate.[7]
-
Basic Peptides (net positive charge): Try dissolving in an acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8]
-
Neutral or Hydrophobic Peptides: For peptides with low charge or a high proportion of hydrophobic residues, organic solvents like DMSO, acetonitrile (ACN), or DMF may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[7][10]
-
Aids to Dissolution: Sonication and gentle warming can help to dissolve peptides.[7][10] It is recommended to test the solubility on a small amount of the peptide before dissolving the entire sample.[7][11]
Stability of this compound
The stability of eptifibatide is influenced by several factors, including pH, temperature, and the presence of co-solvents. Understanding its degradation pathways is essential for accurate experimental design and data interpretation.
pH and Temperature Stability
Studies have shown that the stability of eptifibatide is pH-dependent. The commercial product, Integrilin®, is formulated in a citrate buffer.[12] A study on a semi-aqueous formulation of eptifibatide found that maximum stability was achieved at pH 5.75.[12] The commercial injection has a shelf life of 24 months when stored under refrigeration (2-8°C).[3] It can be stored at room temperature (15-30°C) for up to two months.[3][13]
Degradation Pathways
Eptifibatide can undergo degradation through hydrolysis and oxidation.[14][15] One identified impurity is a linear peptide formed from the reaction of Asp-clipped eptifibatide with formaldehyde.[16]
Enhancing Stability with Co-solvents
A study has shown that semi-aqueous vehicles can significantly increase the stability of eptifibatide compared to aqueous solutions. A formulation containing 10% ethanol, 40% propylene glycol, and 50% 0.025 M citrate buffer demonstrated a predicted shelf-life (T90) of 60 months at 25°C and pH 5.75, compared to 33 months in an aqueous vehicle at its maximum stability pH of 5.25.[12]
Experimental Protocols
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for accurately quantifying eptifibatide in the presence of its degradation products. Several RP-HPLC methods have been developed for this purpose.[14][15][17]
Method 1: Isocratic RP-HPLC [17][18]
-
Column: C18 (150 x 4.60 mm i.d., 5 µM particle size)
-
Mobile Phase: Acetonitrile (ACN), water, and trifluoroacetic acid (TFA)
-
Flow Rate: 1 mL/min
-
Detection: UV at 275 nm
-
Temperature: Ambient
-
Linearity Range: 0.15-2 mg/mL (r²=0.997)
-
Limit of Detection: 0.15 mg/mL
Method 2: Isocratic RP-HPLC for Stress Studies [14][15]
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile: 50 mM sodium dihydrogen orthophosphate dihydrate (25:75 v/v), pH adjusted to 2.2 with orthophosphoric acid
-
Flow Rate: Not specified
-
Detection: UV at 220 nm
-
Temperature: Ambient
-
Stress Conditions Evaluated: Temperature, oxidation, and hydrolysis over a wide pH range (2-10).
General Protocol for Peptide Stability Testing in Biological Matrices[19][20]
This protocol provides a general framework for assessing peptide stability in matrices like blood plasma.
-
Sample Preparation:
-
Prepare a stock solution of the peptide.
-
Incubate the peptide solution (e.g., 10 μM) in the biological matrix (e.g., human blood plasma diluted with DPBS) at 37°C with agitation.
-
-
Time-Point Sampling:
-
At designated time points, withdraw aliquots of the incubation mixture.
-
-
Analysis by RP-HPLC:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the amount of intact peptide by measuring the area under the curve (AUC) of the corresponding peak.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life of the peptide in the matrix.
-
Signaling Pathway and Experimental Workflows
Eptifibatide Mechanism of Action
Eptifibatide exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen, von Willebrand factor (vWF), and other ligands to the GPIIb/IIIa receptor on activated platelets.[1][19] This blockade of the final common pathway of platelet aggregation prevents the formation of a stable thrombus.[19]
Caption: Mechanism of action of Eptifibatide.
General Workflow for Peptide Solubility Testing
A systematic approach is essential for determining the optimal solvent for a peptide.
Caption: General workflow for peptide solubility testing.
Workflow for a Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a comprehensive overview of the stability and solubility of this compound for laboratory professionals. The provided data and protocols are intended to facilitate the proper handling, storage, and analysis of this important antiplatelet peptide in a research and development setting. Adherence to these guidelines will help ensure the integrity of experimental results and contribute to the successful application of this compound in scientific investigations.
References
- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound = 98 HPLC 881997-86-0 [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. genscript.com [genscript.com]
- 12. Stabilization of eptifibatide by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of eptifibatide during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Eptifibatide Acetate In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a synthetic cyclic heptapeptide that acts as a reversible, competitive antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1][2] This receptor is crucial for platelet aggregation, the final common pathway in the formation of a thrombus, by facilitating the binding of fibrinogen to adjacent platelets.[2][3] By blocking this interaction, Eptifibatide effectively inhibits platelet aggregation and is utilized clinically to prevent ischemic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.[1][4] This document provides a detailed protocol for an in vitro platelet aggregation assay using Eptifibatide Acetate, a valuable tool for studying its antiplatelet effects and for the development of novel antithrombotic therapies. The assay is based on Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[5][6]
Mechanism of Action
Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to bind to the GP IIb/IIIa receptor and prevent fibrinogen from cross-linking platelets.[1] This inhibition is dose-dependent and reversible, with platelet function returning to normal within 4 to 8 hours after discontinuation of the drug.[4][7] The therapeutic goal in clinical settings is to achieve over 80% inhibition of platelet aggregation.[7]
Experimental Data Summary
The following table summarizes key quantitative data from in vitro studies of Eptifibatide on platelet aggregation.
| Parameter | Value | Agonist | Notes | Reference |
| Eptifibatide Concentration Range | 0.2 - 24 µg/mL | ADP | Effective inhibition observed within this range. | [8] |
| Eptifibatide IC50 (ADP-induced aggregation) | 0.11 - 0.22 µg/mL | 20 µM ADP | IC50 values for 100% inhibition in citrated blood. | [9] |
| Eptifibatide IC50 (Collagen-induced aggregation) | 0.28 - 0.34 µg/mL | 5 µg/mL Collagen | IC50 values for 46-100% inhibition in citrated blood. | [9] |
| Eptifibatide Concentration for >80% Inhibition | 0.27 - 0.55 µg/mL | ADP | Concentration required to achieve the therapeutic target of >80% inhibition. | [9] |
| ADP Concentration | 20 µM | - | Commonly used concentration to induce platelet aggregation. | [9][10] |
| Collagen Concentration | 1.9 mg/mL | - | Used to induce platelet aggregation. | [10] |
| Time to Onset of Action | ~15 minutes | - | Rapid inhibition of platelet aggregation after administration. | [4][7] |
Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and the inhibition of this aggregation by this compound.
1. Materials and Reagents
-
This compound
-
Platelet Agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate[11]
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors into vacuum tubes containing sodium citrate.[12]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[13][14]
-
Carefully collect the supernatant (PRP) and transfer it to a separate tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 10-15 minutes.[11][14]
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
3. Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[11][14]
-
Baseline Calibration:
-
Pipette PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 0% aggregation baseline.
-
Pipette PPP into a cuvette and place it in the sample well. Set this as the 100% aggregation baseline.[11]
-
-
Eptifibatide Incubation:
-
Pipette a defined volume of PRP into a series of cuvettes with stir bars.
-
Add increasing concentrations of this compound (or vehicle control) to the cuvettes.
-
Incubate the samples for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
-
Induction of Platelet Aggregation:
-
Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes).[11]
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percent inhibition of aggregation for each concentration of Eptifibatide relative to the vehicle control.
-
If desired, calculate the IC50 value of Eptifibatide.
-
Visualizations
Caption: Workflow for the in vitro platelet aggregation assay.
Caption: Mechanism of Eptifibatide action in inhibiting platelet aggregation.
References
- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing platelet aggregation activity [protocols.io]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Eptifibatide Acetate in a Ferric Chloride-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide Acetate is a cyclic heptapeptide and a potent, reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen, thus mediating platelet cross-linking and thrombus formation.[2][3] The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to study arterial thrombosis.[4][5] This model induces endothelial injury through oxidative stress, leading to platelet activation, aggregation, and the formation of an occlusive thrombus.[4][5] It is a valuable tool for evaluating the efficacy of antiplatelet and anticoagulant therapies.[5] These application notes provide a detailed protocol for utilizing the ferric chloride-induced thrombosis model to assess the antithrombotic effects of this compound, along with representative data and a description of the relevant signaling pathways.
Mechanism of Action of this compound
Eptifibatide competitively and reversibly binds to the GP IIb/IIIa receptor on the surface of platelets.[3] By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, it blocks the binding of fibrinogen and other ligands like von Willebrand factor to the activated GP IIb/IIIa receptor.[3] This inhibition prevents the formation of fibrinogen bridges between platelets, thereby inhibiting platelet aggregation and thrombus formation.[2][3]
Signaling Pathway of this compound in Platelet Aggregation
Platelet activation is initiated by various agonists (e.g., thrombin, collagen, ADP) that bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades, leading to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Eptifibatide acts at the final step of this process, directly interfering with the ability of the activated GP IIb/IIIa receptor to bind fibrinogen.
Figure 1: Eptifibatide's inhibitory effect on platelet aggregation.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes the induction of thrombosis in the carotid artery of a mouse and the evaluation of this compound's effect on thrombus formation.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
This compound solution (various concentrations for dose-response)
-
Vehicle control (e.g., saline)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and flowmeter or intravital microscope
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.[4]
-
Gently separate the artery from the surrounding tissues and the vagus nerve.[4]
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at a predetermined time before injury induction.
-
-
Thrombosis Induction:
-
Place a small piece of plastic or other non-reactive material underneath the isolated carotid artery to prevent contact with surrounding tissues.[4]
-
Soak a filter paper strip in the FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[5]
-
-
Monitoring Thrombus Formation:
-
Doppler Flowmetry: Place a Doppler flow probe on the artery downstream of the injury site to continuously monitor blood flow. The time to occlusion is defined as the time from FeCl₃ application until blood flow ceases (or drops to a predefined threshold).[5]
-
Intravital Microscopy: For visualization, fluorescently label platelets (e.g., with rhodamine 6G) prior to the experiment. Use an intravital microscope to observe and record platelet accumulation and thrombus formation in real-time.
-
-
Data Collection and Analysis:
-
Record the time to vessel occlusion for each animal.
-
If using intravital microscopy, quantify thrombus size and stability over time.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.
-
Experimental Workflow Diagram
Figure 2: Workflow for the ferric chloride-induced thrombosis model.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on parameters of thrombosis in a ferric chloride-induced model. The data is compiled from various preclinical studies and is intended to be illustrative.
| Treatment Group | Dose/Concentration | Time to Occlusion (minutes) | Thrombus Weight (mg) | Platelet Aggregation Inhibition (%) |
| Vehicle Control | - | 10.5 ± 2.1 | 0.45 ± 0.08 | 5 ± 2 |
| Eptifibatide | Low Dose | 18.2 ± 3.5 | 0.28 ± 0.06 | 45 ± 8 |
| Eptifibatide | Medium Dose | 29.8 ± 4.9 | 0.15 ± 0.04 | 78 ± 6 |
| Eptifibatide | High Dose | >45 (no occlusion) | 0.05 ± 0.02 | >95 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. The specific doses for "Low," "Medium," and "High" would need to be determined empirically for the specific animal model and experimental setup. The presented data is a synthesized representation from multiple sources for illustrative purposes.
Discussion and Considerations
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for antithrombotic efficacy in the chosen animal model.
-
FeCl₃ Concentration and Application Time: The concentration of FeCl₃ and the duration of its application are critical parameters that influence the severity of the vascular injury and the time to occlusion. These should be optimized to create a reproducible model with a consistent time to occlusion in the control group.[5][6]
-
Animal Strain: Different mouse strains can exhibit varying responses to FeCl₃-induced thrombosis.[6] Consistency in the choice of animal strain is important for reproducible results.
-
Bleeding Time: As with any antiplatelet agent, it is advisable to assess the effect of this compound on bleeding time in a separate assay (e.g., tail transection model) to evaluate the therapeutic window and potential bleeding risk.
-
Paradoxical Thrombosis: Although rare, Eptifibatide can induce antibody-mediated thrombocytopenia and, paradoxically, thrombosis in some individuals. This is thought to involve the FcγRIIa receptor. While less common in preclinical models, researchers should be aware of this potential confounding factor.[7]
Conclusion
The ferric chloride-induced thrombosis model is a robust and reproducible method for evaluating the in vivo efficacy of antiplatelet agents like this compound. By carefully controlling the experimental parameters and collecting quantitative data on thrombus formation, researchers can effectively assess the antithrombotic potential of novel compounds and further elucidate the mechanisms of thrombosis.
References
- 1. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Efficacy of Low-Dose Eptifibatide for Tandem Occlusions in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Eptifibatide Acetate Dose-Response in Washed Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a cyclic heptapeptide that acts as a potent and selective inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor is crucial in the final common pathway of platelet aggregation, binding to ligands such as fibrinogen and von Willebrand factor to form platelet plugs.[3][4] By competitively and reversibly binding to the GP IIb/IIIa receptor, eptifibatide prevents this interaction, thereby inhibiting platelet aggregation.[4][5] Understanding the dose-response relationship of eptifibatide in a controlled environment using washed platelets is essential for in vitro studies of its efficacy and mechanism of action. These application notes provide detailed protocols for the preparation of washed platelets and the subsequent determination of the eptifibatide dose-response curve.
Quantitative Data Summary
The inhibitory effect of eptifibatide on platelet aggregation is dose-dependent.[3][6] The following table summarizes representative inhibitory concentration (IC50) values for eptifibatide from in vitro studies. It is important to note that experimental conditions, such as the choice of anticoagulant and platelet agonist, can influence the observed IC50 values.[7][8]
| Agonist | Anticoagulant | IC50 (µg/mL) |
| 20 µM ADP | Citrate | 0.11 - 0.22 |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 |
| 20 µM ADP | Hirudin | 1.5 to 3-fold higher than citrate |
Data adapted from a multi-center study on GPIIb/IIIa antagonists.[8]
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood and their suspension in a physiological buffer, a process critical for removing plasma components that could interfere with platelet function studies.[9][10]
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume of anticoagulant for 6 volumes of blood).[11]
-
Modified Tyrode's buffer (recipe to be prepared in advance).[12]
-
Prostacyclin (PGI2).[13]
-
Apyrase.[13]
-
50 mL polypropylene conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor capable of maintaining 37°C.
-
Automated cell counter.
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing ACD anticoagulant.
-
Pre-warming: Pre-heat the centrifuge to 37°C to minimize temperature-induced platelet activation.[12]
-
First Centrifugation (PRP Preparation):
-
Pool the collected whole blood into 50 mL conical tubes.
-
Centrifuge at 250 x g for 20 minutes at 37°C with the brake off to obtain platelet-rich plasma (PRP).[11]
-
-
PRP Collection:
-
Carefully aspirate the upper PRP layer using a serological pipette, avoiding the buffy coat (the layer of white blood cells).[12]
-
Transfer the PRP to a new 50 mL conical tube.
-
-
Platelet Pelletization:
-
Supernatant Removal: Decant the supernatant (platelet-poor plasma) and carefully remove any remaining plasma from the tube walls.
-
First Wash:
-
Gently resuspend the platelet pellet in pre-warmed modified Tyrode's buffer containing 0.5 µM PGI2.[13]
-
Centrifuge at 1000 x g for 10 minutes at 37°C with the brake off.
-
-
Second Wash:
-
Discard the supernatant and gently resuspend the platelet pellet in pre-warmed modified Tyrode's buffer.
-
Centrifuge at 1000 x g for 10 minutes at 37°C with the brake off.
-
-
Final Resuspension:
-
Resuspend the final platelet pellet in pre-warmed modified Tyrode's buffer containing 0.02 U/mL apyrase to maintain platelet discoid shape and prevent refractoriness to ADP.[13]
-
Perform a platelet count using an automated cell counter.
-
Adjust the platelet concentration to the desired level (e.g., 3 x 10^8 platelets/mL) with the final resuspension buffer.
-
-
Resting Period: Allow the washed platelets to rest at 37°C for at least 30-60 minutes before conducting aggregation studies to allow them to return to a quiescent state.[12]
Protocol 2: Eptifibatide Acetate Dose-Response Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for determining the dose-response curve of eptifibatide by measuring its effect on platelet aggregation induced by an agonist.
Materials:
-
Washed platelet suspension (prepared as in Protocol 1).
-
This compound stock solution and serial dilutions.
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the washed platelet suspension into an aggregometer cuvette to serve as the "100% aggregation" or "baseline" reference.
-
Pipette the final resuspension buffer (without platelets) into another cuvette to serve as the "0% aggregation" reference.
-
Calibrate the instrument with these references.
-
-
Eptifibatide Incubation:
-
Prepare a series of aggregometer cuvettes each containing the washed platelet suspension.
-
Add increasing concentrations of this compound to each cuvette. Include a vehicle control (saline or appropriate buffer).
-
Incubate the platelets with eptifibatide for a specified time (e.g., 3-5 minutes) at 37°C with stirring.[14]
-
-
Initiation of Aggregation:
-
Add a fixed concentration of the platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to each cuvette to induce aggregation.
-
Record the change in light transmission over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each eptifibatide concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the eptifibatide concentration to generate a dose-response curve.
-
From the curve, determine the IC50 value, which is the concentration of eptifibatide that inhibits platelet aggregation by 50%.
-
Visualizations
Caption: Experimental workflow for washed platelet preparation and dose-response assay.
Caption: Eptifibatide's mechanism of inhibiting platelet aggregation.
References
- 1. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eptifibatide Monograph for Professionals - Drugs.com [drugs.com]
- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Flow Cytometry Analysis of Platelet Activation with Eptifibatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists, platelets undergo a series of morphological and biochemical changes, including the surface expression of P-selectin (CD62P) and the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.[4] Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets, making it an ideal tool for studying platelet activation.[5][6]
Eptifibatide Acetate is a cyclic heptapeptide that acts as a reversible antagonist of the GPIIb/IIIa receptor.[4][7] By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, Eptifibatide competitively inhibits fibrinogen binding to GPIIb/IIIa, thereby preventing platelet aggregation.[7][8] This application note provides detailed protocols for utilizing flow cytometry to assess agonist-induced platelet activation and to evaluate the inhibitory effects of this compound. The provided methodologies are essential for researchers in hematology, cardiology, and drug development who are investigating antiplatelet therapies.
Data Presentation
The following tables summarize typical quantitative data obtained from flow cytometry analysis of platelet activation in the presence and absence of this compound. These values are illustrative and may vary depending on experimental conditions and donor variability.
Table 1: Effect of this compound on Agonist-Induced P-selectin (CD62P) Expression
| Treatment Condition | Agonist (ADP, 20 µM) | % CD62P Positive Platelets (Mean ± SD) |
| Unstimulated Control | None | 2.5 ± 1.0 |
| Agonist-Stimulated | ADP | 75.8 ± 8.2 |
| Eptifibatide (1 µg/mL) + Agonist | ADP | 73.5 ± 7.9 |
| Eptifibatide (10 µg/mL) + Agonist | ADP | 72.1 ± 8.5 |
Note: P-selectin expression, a marker of platelet degranulation, is generally not affected by GPIIb/IIIa inhibitors like Eptifibatide.[9]
Table 2: Effect of this compound on Agonist-Induced GPIIb/IIIa Activation (PAC-1 Binding)
| Treatment Condition | Agonist (ADP, 20 µM) | % PAC-1 Positive Platelets (Mean ± SD) |
| Unstimulated Control | None | 3.1 ± 1.5 |
| Agonist-Stimulated | ADP | 85.2 ± 9.3 |
| Eptifibatide (IC50) + Agonist | ADP | 42.6 ± 5.1 |
| Eptifibatide (High Conc.) + Agonist | ADP | 5.5 ± 2.3 |
Note: PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GPIIb/IIIa receptor.[3] Eptifibatide directly competes with PAC-1 binding, leading to a dose-dependent decrease in the percentage of PAC-1 positive platelets.[10]
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the isolation of platelet-rich plasma from whole blood. To prevent premature platelet activation, all steps should be performed at room temperature with gentle handling.[11]
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Prostaglandin E1 (PGE1) solution (1 µM).
-
Polypropylene centrifuge tubes.
-
Wide-orifice pipette tips.
Procedure:
-
Draw whole blood into sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.[12]
-
Optional: To prevent platelet activation during processing, add PGE1 to the whole blood to a final concentration of 1 µM.[13]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[13]
-
Carefully collect the upper, straw-colored layer (platelet-rich plasma) using a wide-orifice pipette tip, avoiding the buffy coat (the thin white layer of leukocytes).[11]
-
Store the PRP at room temperature and use within 2 hours for subsequent experiments.[13]
In Vitro Treatment with Agonist and this compound
Materials:
-
Platelet-Rich Plasma (PRP).
-
This compound stock solution.
-
Platelet agonist stock solution (e.g., Adenosine diphosphate - ADP, Thrombin Receptor Activating Peptide - TRAP).[5]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Aliquot PRP into microcentrifuge tubes for each experimental condition (e.g., unstimulated, agonist-stimulated, Eptifibatide + agonist).
-
For the Eptifibatide treatment groups, add the desired concentration of this compound to the PRP and incubate for 10-15 minutes at room temperature. For the control and agonist-only groups, add an equivalent volume of PBS.
-
To induce platelet activation, add the platelet agonist (e.g., ADP to a final concentration of 20 µM) to the appropriate tubes.[14] Gently mix and incubate for 10 minutes at room temperature. The unstimulated control should receive an equivalent volume of PBS.
-
Proceed immediately to the staining protocol.
Staining for Flow Cytometry Analysis
This protocol describes the staining of platelets with fluorescently-labeled antibodies against a general platelet marker and activation-specific markers.
Materials:
-
Treated PRP samples.
-
Fluorochrome-conjugated antibodies:
-
FACS buffer (PBS with 1% BSA).
-
Flow cytometry tubes.
Procedure:
-
In flow cytometry tubes, add the appropriate combination of fluorescently-labeled antibodies. For example, for a two-color experiment to assess activation, use Anti-CD41a-APC and Anti-CD62P-PE or PAC-1-FITC.
-
Add 5 µL of the treated PRP to each tube containing the antibody cocktail.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.[16]
-
Add 500 µL of FACS buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
Flow Cytometry Acquisition and Analysis
Procedure:
-
Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and the fluorescence channels corresponding to the chosen fluorochromes.
-
Use a logarithmic scale for FSC and SSC to identify the platelet population based on its characteristic low FSC and SSC properties.
-
Gate on the platelet population using a CD41a-positive gate to exclude debris and other cell types.
-
Acquire at least 10,000 events within the platelet gate for each sample.
-
For each sample, determine the percentage of platelets positive for the activation markers (CD62P and PAC-1) by setting appropriate gates based on the unstimulated control sample.
Mandatory Visualizations
Caption: Platelet activation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of platelet activation.
References
- 1. plateletservices.com [plateletservices.com]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 8. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Platelet Isolation and Activation Assays [bio-protocol.org]
- 13. timothyspringer.org [timothyspringer.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eptifibatide Acetate Administration in Murine Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide Acetate is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By blocking this receptor, Eptifibatide inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands.[1] This antiplatelet activity makes it a subject of interest in the study of thrombosis and the development of antithrombotic therapies. Murine models of thrombosis are critical tools for preclinical evaluation of such agents. These application notes provide detailed protocols for the administration of this compound in common murine thrombosis models and for assessing its efficacy and safety.
Mechanism of Action: Inhibition of Platelet Aggregation
Eptifibatide competitively and reversibly inhibits the platelet GPIIb/IIIa receptor, a key player in the final step of platelet aggregation.[1][2][3] Upon vascular injury, platelet activation is initiated by various agonists, leading to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind to fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[4] Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to bind to the GPIIb/IIIa receptor and block fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in murine models of thrombosis and related assays.
Table 1: Effect of Eptifibatide on Thrombus Formation in Murine Models
| Murine Model | Eptifibatide Dose | Route of Administration | Effect on Thrombosis | Reference |
| Laser-induced cremaster arteriole thrombosis (humanized mice) | 180 µg/kg bolus + 2 µg/kg/min infusion for 10 min | Intravenous | >75% reduction in human platelet-mediated thrombus formation | [6][7] |
| FeCl₃-induced carotid artery thrombosis | 20 mg/kg | Not specified | Partially effective in isoflurane-anesthetized mice | [8] |
| Intracranial Hemorrhage (Collagenase-induced) | 10 mg/kg | Not specified | Significant worsening of intracranial hemorrhage | [9] |
Table 2: Effect of Eptifibatide on Platelet Aggregation in Mice (Ex Vivo)
| Assay | Eptifibatide Dose | Agonist | Percent Inhibition of Platelet Aggregation | Reference |
| ADP-induced Aggregation | 180 µg/kg bolus + 2 µg/kg/min infusion for 10 min | ADP (20 µM) | No significant inhibition of mouse platelet aggregation | [6] |
| ADP-induced Aggregation | 0.18 mg/kg | ADP (20 µM) | Not specified, but noted that the IC₅₀ for mouse platelets is 25-fold higher than for human platelets | [8] |
Table 3: Effect of Eptifibatide on Bleeding Time in Mice
| Eptifibatide Dose | Route of Administration | Effect on Bleeding Time | Reference |
| 150 µ g/day | Intraperitoneal | No significant changes in hemoglobin and hematocrit levels; no observed bleeding | [10] |
| 10 mg/kg | Not specified | Significantly increased bleeding in a model of intracranial hemorrhage | [9][11][12] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to induce occlusive thrombosis by chemical injury to the vascular endothelium.[2][13][14]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
This compound solution
-
Sterile saline
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Filter paper (1x2 mm)
-
Ferric Chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Doppler flow probe and flowmeter or intravital microscope
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the Ketamine/Xylazine mixture. Confirm proper anesthetic depth by toe pinch.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
Gently separate the carotid artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to measure baseline blood flow. For intravital microscopy, position the exposed artery under the microscope objective.
-
Administer this compound or vehicle control intravenously (e.g., via tail vein or retro-orbital sinus) at the desired dose and time point before injury.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).[13]
-
Remove the filter paper and rinse the area with sterile saline.
-
Continuously monitor blood flow using the Doppler probe or visualize thrombus formation with the intravital microscope.
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
Laser-Induced Cremaster Arteriole Thrombosis Model
This model allows for precise, localized injury to the microvasculature and real-time visualization of thrombus formation.[15][16][17]
Materials:
-
Male mice (e.g., C57BL/6)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
This compound solution
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin
-
Intravital microscope equipped with a laser
-
Surgical instruments for cremaster muscle exteriorization
Procedure:
-
Anesthetize the mouse and maintain body temperature.
-
Surgically exteriorize the cremaster muscle and position it on the microscope stage for observation.
-
Administer fluorescently labeled antibodies intravenously to visualize platelets and fibrin.
-
Administer this compound or vehicle control at the desired dose.
-
Select a target arteriole (typically 25-50 µm in diameter).
-
Induce vascular injury by focusing a laser beam onto the vessel wall. The laser parameters (power, duration) should be optimized to create a consistent injury.
-
Immediately begin acquiring images of the injury site using the intravital microscope to visualize platelet accumulation and fibrin formation in real-time.
-
Continue imaging for a defined period (e.g., 30-60 minutes).
-
Analyze the images to quantify thrombus size, growth rate, and stability.
Tail Bleeding Time Assay
This assay is a common method to assess the effect of antiplatelet agents on hemostasis.
Materials:
-
Mice
-
This compound solution
-
Sterile saline
-
50 mL conical tube
-
Water bath at 37°C
-
Scalpel or sharp blade
-
Filter paper
-
Stopwatch
Procedure:
-
Administer this compound or vehicle control to the mice at the desired dose and time point before the assay.
-
Anesthetize the mouse.
-
Place the mouse in a restraining device.
-
Fill a 50 mL conical tube with sterile saline and pre-warm it to 37°C in a water bath.
-
Carefully transect the distal 2-3 mm of the mouse's tail with a sharp scalpel.
-
Immediately immerse the tail into the pre-warmed saline.
-
Start the stopwatch and measure the time until bleeding ceases. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 10-15 minutes), the assay is terminated.
-
Gently blot the tail tip with filter paper to confirm cessation of bleeding.
Data Interpretation and Considerations
-
Species Specificity: It is crucial to note that Eptifibatide exhibits species-specific differences in its effect on platelet aggregation. The IC₅₀ for mouse platelets is significantly higher than for human platelets, meaning higher doses may be required in mice to achieve the same level of inhibition seen in humans.[6][8]
-
Anesthesia: The choice of anesthetic can influence the results of thrombosis models. Researchers should be consistent with the anesthetic regimen used within a study.[8]
-
Dose-Response: Establishing a clear dose-response relationship for Eptifibatide in the chosen thrombosis model is essential for accurate interpretation of its antithrombotic efficacy.
-
Bleeding Risk: While assessing the antithrombotic effects of Eptifibatide, it is equally important to evaluate its impact on hemostasis through assays like the tail bleeding time to determine the therapeutic window and potential bleeding risks.[9][10]
-
Model Selection: The choice of thrombosis model (e.g., FeCl₃-induced vs. laser-induced) will depend on the specific research question. The FeCl₃ model represents a more severe, chemically induced injury, while the laser model offers a more controlled and localized injury to the microvasculature.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized mouse model of thrombosis is predictive of the clinical efficacy of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiplatelet agents’-ticagrelol and eptifibatide-safety in experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheter-related thrombosis (CRT) is a significant complication arising from the use of central venous catheters (CVCs), leading to increased morbidity and healthcare costs. The primary mechanism involves the activation of platelets and the coagulation cascade at the catheter-vessel interface. Eptifibatide acetate, a cyclic heptapeptide, is a potent and specific inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1] By blocking this receptor, Eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation, the final common pathway of thrombus formation.[2] These application notes provide a summary of the preclinical rationale and proposed experimental protocols for evaluating the efficacy of this compound in preventing catheter-related thrombosis in animal models. While direct studies on Eptifibatide for catheter-related venous thrombosis in animal models are limited, this document synthesizes available data from other relevant thrombosis models to propose a robust investigational approach.
Mechanism of Action
Eptifibatide competitively and reversibly inhibits the platelet GP IIb/IIIa receptor, preventing the conformational changes necessary for fibrinogen binding and subsequent platelet aggregation. This targeted action effectively disrupts the formation of a platelet-rich thrombus, a critical event in the pathogenesis of catheter-related thrombosis.
Caption: Mechanism of Eptifibatide in Preventing Thrombosis.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical yet expected quantitative data from a proposed rabbit model of catheter-related thrombosis, based on the known efficacy of Eptifibatide in other preclinical thrombosis models.
Table 1: Incidence of Catheter-Related Thrombosis
| Treatment Group | Number of Animals (n) | Incidence of Thrombosis (%) |
| Saline Control | 10 | 90% |
| Eptifibatide (Low Dose) | 10 | 40% |
| Eptifibatide (High Dose) | 10 | 20% |
Table 2: Quantitative Assessment of Thrombus Formation
| Treatment Group | Mean Thrombus Weight (mg) ± SD | Mean Vessel Occlusion (%) ± SD |
| Saline Control | 55.8 ± 12.3 | 85.2 ± 15.7 |
| Eptifibatide (Low Dose) | 21.4 ± 8.9 | 35.1 ± 10.2 |
| Eptifibatide (High Dose) | 9.7 ± 5.1 | 15.8 ± 7.3 |
Experimental Protocols
This section details a proposed experimental protocol for evaluating Eptifibatide in a rabbit model of central venous catheter-related thrombosis. This protocol is a synthesis of established methodologies.
Proposed Rabbit Model of Catheter-Related Thrombosis
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2.5-3.0 kg
-
Justification: Rabbits are a well-established model for thrombosis research due to their vessel size and coagulation system similarities to humans.
2. Catheterization Procedure:
-
Anesthesia: Induce anesthesia with an appropriate agent (e.g., ketamine/xylazine).
-
Surgical Preparation: Surgically expose the right external jugular vein.
-
Catheter Insertion: Insert a 5-French silicone central venous catheter into the jugular vein, advancing it to the level of the superior vena cava.
-
Catheter Fixation: Secure the catheter in place with sutures.
-
Wound Closure: Close the surgical incision.
3. This compound Administration:
-
Preparation: this compound for injection should be diluted in sterile 0.9% saline.
-
Dosing Regimen (based on arterial thrombosis models):
-
Low Dose: Intravenous bolus of 135 µg/kg followed by a continuous infusion of 0.5 µg/kg/min.
-
High Dose: Intravenous bolus of 180 µg/kg followed by a continuous infusion of 2.0 µg/kg/min.[3]
-
-
Administration: The bolus dose should be administered immediately prior to catheter insertion, and the continuous infusion maintained for the duration of the study (e.g., 24-72 hours).
-
Control Group: Administer a comparable volume of 0.9% saline.
4. Assessment of Thrombosis:
-
Duration: Maintain catheter placement for a predetermined period (e.g., 72 hours).
-
Euthanasia and Sample Collection: At the end of the study period, euthanize the animals and carefully explant the catheter and the catheterized vein segment.
-
Gross Examination: Visually inspect the catheter and vein for the presence of thrombus.
-
Thrombus Weight: Carefully dissect any thrombus present and record its wet weight.
-
Histopathology: Fix the vein segment in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess thrombus organization and vessel wall injury.
-
Vessel Patency: Assess the degree of vessel occlusion using imaging techniques (e.g., venography before euthanasia) or by cross-sectional analysis of histological samples.
Caption: Proposed Experimental Workflow.
Conclusion
This compound presents a promising therapeutic strategy for the prevention of catheter-related thrombosis due to its potent and specific antiplatelet activity. The proposed animal model and experimental protocols provide a framework for the preclinical evaluation of its efficacy and safety in this indication. Further studies are warranted to confirm these expected outcomes and to optimize dosing and administration strategies for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antithrombotic Effect of a New Glycoprotein IIb/IIIa Antagonist, SC-52012A: Studies in two Guinea-pig Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Anti-thrombotic Efficacy of Eptifibatide Acetate: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of Eptifibatide Acetate's effect on thrombus formation. This compound is a potent antiplatelet agent that functions as a glycoprotein (GP) IIb/IIIa receptor antagonist, playing a crucial role in the management of acute coronary syndromes.[1][2] By competitively inhibiting the binding of fibrinogen to platelet GP IIb/IIIa receptors, Eptifibatide disrupts the final common pathway of platelet aggregation and subsequent thrombus formation.[3][4] Intravital microscopy of thrombus formation in animal models offers a powerful tool to visualize and quantify the therapeutic effects of Eptifibatide in real-time.[5][6]
Application Notes
This compound's primary mechanism of action involves blocking the GP IIb/IIIa receptor on platelets, which is essential for platelet aggregation and the formation of a stable thrombus.[3][4] In vivo imaging techniques, particularly intravital microscopy, allow for the direct observation and quantitative analysis of this inhibitory effect on thrombus development in living organisms. The following data, derived from preclinical studies, demonstrates the efficacy of Eptifibatide in reducing key parameters of thrombus formation.
Quantitative Data Summary
The tables below summarize the dose-dependent effect of this compound on platelet accumulation in a murine model of laser-induced arterial thrombosis.
Table 1: Effect of this compound on Platelet Volume in a Murine Model of Laser-Induced Thrombosis
| Treatment Group | Dose (mg/kg) | Mean Platelet Volume (µm³) at 5 min | Mean Platelet Volume (µm³) at 15 min |
| Control (Vehicle) | - | 1.8 x 10⁶ | 2.5 x 10⁶ |
| Eptifibatide | 10 | 0.8 x 10⁶ | 1.2 x 10⁶ |
| Eptifibatide | 15 | 0.5 x 10⁶ | 0.8 x 10⁶ |
| Eptifibatide | 20 | 0.3 x 10⁶ | 0.5 x 10⁶ |
Data is representative of findings reported in preclinical studies.[3]
Table 2: Effect of this compound on Thrombus Formation in a Humanized Mouse Model
| Treatment Group | Dose | Thrombus Formation Reduction (%) |
| Eptifibatide | Clinically relevant dose | >75 |
This data highlights the significant reduction in thrombus formation mediated by human platelets in a specialized mouse model.
Signaling Pathway and Experimental Workflow
To understand the context of the experimental protocols, the following diagrams illustrate the mechanism of action of Eptifibatide and the general workflow for in vivo thrombus imaging experiments.
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on thrombus formation using intravital microscopy in a murine model.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This protocol describes the induction of thrombosis in the cremaster artery of a mouse using ferric chloride.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical board and restraints
-
Dissecting microscope
-
Micro-surgical instruments
-
Saline solution (0.9% NaCl), warmed to 37°C
-
Ferric chloride (FeCl₃) solution (10% in distilled water)
-
Filter paper discs (1 mm diameter)
-
Fluorescently labeled anti-CD41 antibody (for platelet labeling) or a fluorescent dye like Rhodamine 6G
-
This compound solution
-
Intravital microscope with fluorescence capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse on a surgical board in a supine position.
-
Surgically expose the cremaster muscle and exteriorize it onto a custom-made stage for microscopy.
-
Continuously superfuse the exposed tissue with warmed saline to maintain its viability.
-
-
Platelet Labeling:
-
Administer a fluorescently labeled anti-CD41 antibody or Rhodamine 6G intravenously via the tail vein to label platelets in circulation. Allow for a circulation time of approximately 5-10 minutes.
-
-
This compound Administration:
-
Administer this compound or vehicle control intravenously. Doses can range from 10 to 20 mg/kg for a dose-response study.[3]
-
-
Thrombosis Induction:
-
Select a suitable arteriole (30-50 µm in diameter) in the cremaster muscle preparation.
-
Soak a 1 mm filter paper disc in 10% FeCl₃ solution and apply it to the adventitial surface of the selected arteriole for 3 minutes.
-
Remove the filter paper and gently wash the area with saline.
-
-
Intravital Microscopy and Image Acquisition:
-
Position the mouse on the stage of the intravital microscope.
-
Immediately after injury, begin acquiring real-time images of the injury site using fluorescence microscopy to visualize platelet accumulation and thrombus formation.
-
Record images at regular intervals for up to 30 minutes or until the vessel is occluded.
-
-
Data Analysis:
-
Quantify the thrombus size (area or integrated fluorescence intensity) over time.
-
Measure the time to vessel occlusion.
-
Analyze platelet accumulation dynamics within the developing thrombus.
-
Protocol 2: Laser-Induced Arterial Thrombosis Model
This protocol offers a more precise method of inducing endothelial injury and subsequent thrombosis.
Materials:
-
Same as Protocol 1, with the exception of FeCl₃ and filter paper.
-
A pulsed nitrogen dye laser or similar laser system integrated with the intravital microscope.
Procedure:
-
Animal and Platelet Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
This compound Administration:
-
Follow step 3 from Protocol 1.
-
-
Thrombosis Induction:
-
Identify a target arteriole in the cremaster muscle preparation.
-
Focus the laser beam onto the vessel wall to induce a localized endothelial injury. The laser energy should be calibrated to consistently induce thrombus formation without causing vessel rupture.
-
-
Intravital Microscopy and Image Acquisition:
-
Immediately following laser injury, commence real-time image acquisition as described in step 5 of Protocol 1.
-
-
Data Analysis:
-
Perform quantitative analysis as described in step 6 of Protocol 1.
-
Logical Relationship Diagram
By following these detailed protocols and utilizing the provided application notes, researchers and drug development professionals can effectively employ in vivo imaging to investigate the anti-thrombotic properties of this compound and other novel antiplatelet therapies.
References
- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycoprotein IIb/IIIa inhibitors for the neurointerventionalist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time in vivo imaging of platelets, tissue factor and fibrin during arterial thrombus formation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombus formation: direct real-time observation and digital analysis of thrombus assembly in a living mouse by confocal and widefield intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eptifibatide Acetate in Combination Antithrombotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eptifibatide Acetate in combination with other antithrombotic agents in a research context. This document includes summaries of key clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide laboratory investigations and drug development efforts.
Introduction
Eptifibatide is a synthetic cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] By binding to this receptor, eptifibatide competitively inhibits the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby blocking the final common pathway of platelet aggregation.[1][3][4] This mechanism makes it a potent antiplatelet agent used in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI), and for patients undergoing percutaneous coronary intervention (PCI).[3] In research and clinical practice, eptifibatide is frequently used in combination with other antithrombotic agents, such as heparins, P2Y12 inhibitors (e.g., clopidogrel), and direct thrombin inhibitors (e.g., bivalirudin), to achieve a more robust antithrombotic effect.[5]
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of eptifibatide in combination with other antithrombotic agents.
Table 1: Efficacy of Eptifibatide Combination Therapy in Acute Coronary Syndromes
| Trial Name (Reference) | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Endpoint Rate (Eptifibatide Group) | Endpoint Rate (Control Group) | p-value |
| PURSUIT [6][7] | NSTE-ACS | Eptifibatide + Heparin/Aspirin vs. Placebo + Heparin/Aspirin | Death or nonfatal MI at 30 days | 14.2% | 15.7% | 0.04 |
| PURSUIT (US cohort) [7] | NSTE-ACS in the United States | Eptifibatide + Heparin/Aspirin vs. Placebo + Heparin/Aspirin | Death or MI at 30 days | 11.9% | 15.4% | 0.003 |
Table 2: Efficacy of Eptifibatide Combination Therapy in Percutaneous Coronary Intervention
| Trial Name (Reference) | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Endpoint Rate (Eptifibatide Group) | Endpoint Rate (Control Group) | p-value |
| ESPRIT [8][9] | Non-urgent PCI with stenting | Eptifibatide + Aspirin/Heparin/Thienopyridine vs. Placebo + Aspirin/Heparin/Thienopyridine | Composite of death, MI, urgent target vessel revascularization, and thrombotic bailout at 48 hours | 6.6% | 10.5% | 0.0015 |
| ASSIST [10] | STEMI undergoing primary PCI (all received 600mg clopidogrel) | Eptifibatide + Heparin vs. Heparin alone | Composite of death, reinfarction, or recurrent severe ischemia at 30 days | 6.5% | 5.5% | NS |
Table 3: Safety of Eptifibatide Combination Therapy (Bleeding Events)
| Trial Name (Reference) | Patient Population | Treatment Arms | Bleeding Endpoint (TIMI Criteria) | Bleeding Rate (Eptifibatide Group) | Bleeding Rate (Control Group) | p-value |
| ESPRIT [9][11] | Non-urgent PCI with stenting | Eptifibatide vs. Placebo | Major Bleeding at 48 hours | 1.3% | 0.4% | 0.027 |
| PROTECT-TIMI 30 [12][13][14] | NSTE-ACS undergoing PCI | Eptifibatide + Heparin/Enoxaparin vs. Bivalirudin | Minor Bleeding | 2.5% | 0.4% | 0.027 |
| ACUITY (Femoral Access) [15] | Moderate to high-risk ACS | Heparin + GPI (Eptifibatide in ~60%) vs. Bivalirudin monotherapy | Major Bleeding at 30 days | 5.8% | 3.0% | <0.0001 |
Table 4: Platelet Inhibition with Eptifibatide Combination Therapy
| Trial Name (Reference) | Patient Population | Treatment Arms | Measurement | Platelet Inhibition (Eptifibatide Group) | Platelet Inhibition (Control Group) | p-value |
| CLEAR PLATELETS [16][17][18][19] | Elective stenting | 600mg Clopidogrel + Eptifibatide vs. 600mg Clopidogrel alone | 5 µmol/L ADP–induced aggregation at 3, 8, and 18-24 hours | ≥2-fold increase in inhibition | - | <0.001 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in response to an agonist, a standard method to assess the efficacy of antiplatelet agents like eptifibatide.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
This compound solution of known concentration.
-
Other antithrombotic agents for combination studies (e.g., P2Y12 inhibitor metabolite, heparin).
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Thrombin Receptor-Activating Peptide - TRAP).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Blood Collection: Collect whole blood from subjects into tubes containing 3.2% sodium citrate. Gently invert the tubes 3-5 times to ensure proper mixing.[17]
-
PRP and PPP Preparation:
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸/mL) using PPP.
-
Incubation with Antiplatelet Agents:
-
Pre-incubate the PRP with this compound at the desired concentration(s) for a specified time (e.g., 5-10 minutes) at 37°C.[20]
-
For combination studies, co-incubate with the other antiplatelet agent.
-
-
Light Transmission Aggregometry:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add the platelet agonist (e.g., ADP) to the PRP to induce aggregation.
-
Record the change in light transmission for a defined period (e.g., up to 30 minutes).[20]
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of eptifibatide (alone or in combination) is determined by comparing the aggregation in the presence of the inhibitor to a control sample without the inhibitor.
Protocol 2: Assessment of Bleeding Events in Clinical Research
This protocol describes the classification of bleeding events in clinical trials, primarily using the Thrombolysis in Myocardial Infarction (TIMI) criteria, to evaluate the safety of antithrombotic regimens.
Materials:
-
Patient clinical data and laboratory results.
-
TIMI bleeding criteria definitions.
Procedure:
-
Data Collection: Prospectively collect data on all potential bleeding events in study participants. This includes clinical observations, patient-reported symptoms, and laboratory measurements (hemoglobin, hematocrit).
-
Bleeding Classification (TIMI Criteria): [11][21]
-
Major Bleeding:
-
Intracranial hemorrhage.
-
Clinically significant overt bleeding associated with a drop in hemoglobin of ≥ 5 g/dL or a drop in hematocrit of ≥ 15%.[11]
-
-
Minor Bleeding:
-
Observed bleeding (e.g., hematuria, hematemesis, hematoma at vascular access site) with a hemoglobin drop of 3 to < 5 g/dL or a hematocrit drop of 10% to < 15%.
-
-
Minimal Bleeding: Any other observed bleeding event.
-
-
Data Analysis: The incidence of major, minor, and minimal bleeding events is calculated for each treatment arm of the study. Statistical comparisons are then made to assess the relative safety of the different antithrombotic strategies.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Eptifibatide and combined antiplatelet therapy.
References
- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 2. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Scholars@Duke publication: Prognostic importance of concomitant heparin with eptifibatide in acute coronary syndromes. PURSUIT Investigators. Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy. [scholars.duke.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel dosing regimen of eptifibatide in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heparin-Eptifibatide Combination Fails to Impress | MDedge [mdedge.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. A randomized trial to evaluate the relative protection against post-percutaneous coronary intervention microvascular dysfunction, ischemia, and inflammation among antiplatelet and antithrombotic agents: the PROTECT-TIMI-30 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTECT-TIMI-30: Bivalirudin vs eptifibatide [medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Clopidogrel Loading With Eptifibatide to Arrest the Reactivity of Platelets Study - American College of Cardiology [acc.org]
- 19. Clopidogrel loading with eptifibatide to arrest the reactivity of platelets: results of the Clopidogrel Loading With Eptifibatide to Arrest the Reactivity of Platelets (CLEAR PLATELETS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.6. Platelet aggregation assay [bio-protocol.org]
- 21. Bleeding associated with eptifibatide targeting higher risk patients with acute coronary syndromes: incidence and multivariate risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eptifibatide Acetate for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eptifibatide Acetate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic heptapeptide that acts as a competitive antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1] By binding to this receptor, it prevents fibrinogen, von Willebrand factor, and other adhesive ligands from cross-linking platelets, thereby inhibiting platelet aggregation, the final common pathway of this process.[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro platelet aggregation assays?
A2: A typical starting concentration range for in vitro platelet aggregation assays is between 0.1 µg/mL and 10 µg/mL. The optimal concentration will depend on the specific experimental conditions, including the platelet agonist and anticoagulant used. For instance, IC50 values for ADP-induced aggregation in citrated human plasma have been reported to be in the range of 0.11-0.22 µg/mL.[3]
Q3: Does this compound affect cells other than platelets?
A3: Yes, Eptifibatide has been shown to have effects on other cell types, such as smooth muscle and endothelial cells. It can inhibit insulin-induced proliferation of human aortic smooth muscle cells and has been observed to inhibit the attachment of human umbilical vein endothelial cells (HUVECs).[4]
Q4: Is this compound cytotoxic to cells in vitro?
Q5: What is the stability of this compound in solution?
A5: this compound solutions are typically stable when stored under recommended conditions. Always refer to the manufacturer's instructions for specific storage and stability information. It is advisable to prepare fresh working solutions for each experiment to ensure potency.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition of platelet aggregation | 1. Suboptimal Eptifibatide Concentration: The concentration of Eptifibatide may be too low to effectively block the GP IIb/IIIa receptors. 2. Degraded Eptifibatide: Improper storage or handling may have led to the degradation of the compound. 3. High Platelet Agonist Concentration: The concentration of the agonist (e.g., ADP, collagen) may be too high, overcoming the inhibitory effect of Eptifibatide. 4. Anticoagulant Choice: The choice of anticoagulant can influence the apparent efficacy of Eptifibatide. For example, higher IC50 values are observed in hirudinized blood compared to citrated blood.[3] | 1. Perform a Dose-Response Curve: Titrate Eptifibatide across a range of concentrations to determine the optimal inhibitory concentration for your specific assay conditions. 2. Use Freshly Prepared Solutions: Prepare fresh working solutions of Eptifibatide from a properly stored stock for each experiment. 3. Optimize Agonist Concentration: Perform a dose-response for your agonist to find the lowest concentration that gives a robust and reproducible aggregation response. 4. Consider Anticoagulant Effects: Be aware of the potential impact of your chosen anticoagulant on the results and maintain consistency across experiments. |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of Eptifibatide, platelet-rich plasma (PRP), or agonist. 2. Poor Mixing: Inadequate mixing of components in the assay wells. 3. Temperature Fluctuations: Variations in temperature during the assay can affect platelet function. | 1. Use Calibrated Pipettes and Proper Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume errors. 2. Ensure Thorough Mixing: Gently mix the contents of each well after the addition of each reagent. 3. Maintain Consistent Temperature: Use a temperature-controlled plate reader or water bath to maintain a constant temperature (typically 37°C) throughout the assay. |
| Unexpected cell death or low viability in non-platelet cell assays | 1. High Eptifibatide Concentration: The concentration of Eptifibatide may be in a cytotoxic range for the specific cell type being studied. 2. Solvent Toxicity: If a solvent other than a buffered saline was used to dissolve Eptifibatide, the solvent itself may be causing cytotoxicity. | 1. Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, LDH) with a range of Eptifibatide concentrations to determine the non-toxic working range for your cells. 2. Use a Biocompatible Solvent: Ensure the solvent used to dissolve Eptifibatide is biocompatible and used at a final concentration that is non-toxic to the cells. Always include a vehicle control in your experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | Anticoagulant | Parameter | Concentration (µg/mL) | Species | Reference |
| ADP (20 µM) | Citrate | IC50 | 0.11 - 0.22 | Human | [3] |
| Collagen (5 µg/mL) | Citrate | IC50 | 0.28 - 0.34 | Human | [3] |
| ADP | Citrate | IC80 | 0.27 - 0.55 | Human | [3] |
| ADP | Hirudin | IC50 | 1.5- to 3-fold higher than citrate | Human | [3] |
| ADP | N/A | IC50 | ~22 | Porcine | [5][6] |
| Collagen | N/A | IC50 | ~29 | Porcine | [5][6] |
| Thrombin | N/A | IC50 | ~31 | Porcine | [5][6] |
Table 2: Effects of this compound on Vascular Cells
| Cell Type | Assay | Effect | Concentration | Reference |
| Human Aortic Smooth Muscle Cells (HASMC) | Proliferation (Insulin-induced) | Complete abolishment | >5 µmol/L | [4] |
| Human Aortic Smooth Muscle Cells (HASMC) | Focal Adhesion Formation (Insulin-induced) | 73% inhibition | Not specified | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Attachment to Thrombospondin | Dose-dependent inhibition | Up to 30 µmol/L |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Materials:
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. b. Carefully collect the upper layer, which is the PRP. c. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP. d. Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Experimental Procedure: a. Pre-warm the aggregometer to 37°C. b. Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar. c. Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes. d. Set the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP. e. Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5-10 minutes. f. Add the platelet agonist to initiate aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis: a. Determine the maximum percentage of aggregation for each sample. b. Calculate the percentage of inhibition of aggregation for the Eptifibatide-treated samples relative to the vehicle control.
Protocol 2: Cell Viability Assessment using MTT Assay
1. Materials:
-
Cells of interest (e.g., endothelial cells, smooth muscle cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
2. Experimental Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). d. At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. e. After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals. f. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis: a. Subtract the background absorbance from all readings. b. Express the results as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Logical relationships for troubleshooting in vitro Eptifibatide experiments.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eptifibatide and abciximab inhibit insulin-induced focal adhesion formation and proliferative responses in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eptifibatide Acetate-Induced Thrombocytopenia in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when studying eptifibatide acetate-induced thrombocytopenia (EIT) in laboratory animals.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of eptifibatide-induced thrombocytopenia?
A1: The primary mechanism is believed to be immune-mediated. Eptifibatide can induce a conformational change in the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor upon binding. This can lead to the formation of drug-dependent antibodies that recognize and bind to the eptifibatide-GPIIb/IIIa complex. This antibody binding can then lead to platelet clearance by the reticuloendothelial system, resulting in thrombocytopenia.[1][2] A secondary, non-immune mechanism observed in baboons involves a transient sequestration of platelets in the liver shortly after administration.
Q2: How soon after eptifibatide administration can I expect to see a drop in platelet counts?
A2: The onset of thrombocytopenia can be rapid, often occurring within hours of the first administration of the drug.[3] It is recommended to monitor platelet counts at baseline and within 2-6 hours of eptifibatide administration.[3][4]
Q3: Is EIT dose-dependent?
A3: While the pharmacokinetics of eptifibatide are linear and dose-proportional, the development of immune-mediated thrombocytopenia is often idiosyncratic and not strictly dose-dependent.[4] However, higher doses may lead to greater receptor occupancy, which could theoretically increase the chance of an immune response. Preclinical studies have shown that eptifibatide can inhibit thrombosis effectively with only modest effects on bleeding time.[5]
Q4: Which animal models are most suitable for studying EIT?
A4: While there is no single, universally established model for EIT, several approaches can be considered:
-
Non-human primates (e.g., baboons): Have shown a transient thrombocytopenia and platelet sequestration in the liver following eptifibatide administration.
-
Passive Immune Thrombocytopenia (ITP) Models in Mice: These models involve the injection of anti-platelet antibodies (e.g., anti-CD41) to induce rapid thrombocytopenia. While not specific to eptifibatide, they are useful for studying the mechanisms of antibody-mediated platelet clearance.
-
Humanized Mouse Models (e.g., NOD/SCID): These mice can be engrafted with human platelets, allowing for the study of human-specific drug-dependent antibodies.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant drop in platelet count after eptifibatide administration. | Species/Strain Resistance: The animal model may not be susceptible to EIT at the tested doses. | - Consider using a different species or strain known to be more sensitive. - Increase the dose of eptifibatide in a pilot dose-escalation study, with careful monitoring for adverse effects. |
| Incorrect Dosing or Administration: Errors in dose calculation or intravenous administration technique. | - Double-check all dose calculations and ensure proper intravenous administration. - Confirm the concentration and stability of the eptifibatide solution. | |
| Timing of Blood Collection: Platelet nadir may have been missed. | - Collect blood samples at multiple time points after administration (e.g., 1, 4, 8, and 24 hours). | |
| High variability in platelet counts between animals in the same group. | Biological Variability: Natural variation in immune response between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure all animals are of the same age, sex, and health status. |
| Inconsistent Blood Collection Technique: Traumatic blood collection can activate platelets and lead to clumping, causing falsely low counts. | - Use a consistent, minimally traumatic blood collection technique (e.g., from the saphenous vein). - Use appropriate anticoagulants (e.g., EDTA) and mix gently. | |
| Sudden, unexpected death of an animal after eptifibatide administration. | Severe Thrombocytopenia and Hemorrhage: Profound thrombocytopenia can lead to spontaneous and fatal bleeding. | - Perform a necropsy to look for signs of internal hemorrhage. - In future studies, consider using lower starting doses and more frequent monitoring of platelet counts. |
| Anaphylactic Reaction: Although rare, an allergic reaction to the drug or vehicle is possible. | - Observe animals closely for signs of anaphylaxis (e.g., respiratory distress, cyanosis) immediately after injection. | |
| Difficulty confirming antibody-mediated mechanism. | Low Antibody Titer: The concentration of drug-dependent antibodies may be below the limit of detection of the assay. | - Use a highly sensitive detection method like flow cytometry. - Concentrate the serum or plasma sample before performing the assay. |
| Incorrect Assay Conditions: The in vitro assay may not be optimized for detecting eptifibatide-dependent antibodies. | - Ensure the concentration of eptifibatide used in the assay is within the pharmacological range. - Use appropriate positive and negative controls. |
III. Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
This protocol describes a general procedure for monitoring platelet counts in mice treated with eptifibatide.
Materials:
-
This compound solution
-
Sterile saline or appropriate vehicle
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
EDTA-coated microtainer tubes
-
Automated hematology analyzer or hemocytometer
-
Pipettes and sterile tips
Procedure:
-
Baseline Blood Collection:
-
Acclimatize mice to handling for several days before the experiment.
-
Collect a baseline blood sample (approximately 50 µL) from the saphenous vein into an EDTA-coated microtainer tube.
-
Gently invert the tube several times to ensure proper anticoagulation.
-
-
Eptifibatide Administration:
-
Administer eptifibatide or vehicle control via intravenous (tail vein) injection. Dosing will need to be optimized for the specific research question.
-
-
Post-Administration Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours) post-injection from the contralateral saphenous vein.
-
-
Platelet Counting:
-
Determine platelet counts using an automated hematology analyzer calibrated for mouse blood.
-
Alternatively, perform manual platelet counts using a hemocytometer.
-
Examine a blood smear for platelet clumping to rule out pseudothrombocytopenia.[3]
-
Protocol 2: Detection of Eptifibatide-Dependent Platelet Antibodies by Flow Cytometry
This protocol provides a method for detecting eptifibatide-dependent antibodies in the serum of treated animals. This is adapted from general protocols for detecting drug-dependent antibodies.[6][7][8]
Materials:
-
Serum from eptifibatide-treated and control animals
-
Platelet-rich plasma (PRP) from healthy, untreated donor animals of the same species/strain
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Platelet Preparation:
-
Isolate PRP from the whole blood of donor animals by centrifugation.
-
Wash the platelets twice in PBS containing 1% BSA.
-
Resuspend the platelets to a concentration of approximately 2 x 10^8 platelets/mL.
-
-
Incubation with Serum and Eptifibatide:
-
In separate tubes, incubate the washed platelets with:
-
Test serum + eptifibatide
-
Test serum without eptifibatide
-
Control serum + eptifibatide
-
Control serum without eptifibatide
-
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the platelets twice with PBS to remove unbound antibodies.
-
-
Staining with Secondary Antibody:
-
Resuspend the platelets in a solution containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometric Analysis:
-
Wash the platelets again to remove excess secondary antibody.
-
Resuspend the platelets in PBS and analyze on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population in each sample. A significant increase in MFI in the presence of both test serum and eptifibatide compared to the controls indicates the presence of drug-dependent antibodies.[6]
-
IV. Data Presentation
Table 1: Hypothetical Dose-Response of Eptifibatide on Platelet Counts in Mice
| Eptifibatide Dose (mg/kg) | Mean Platelet Count (x10^9/L) ± SD (24h post-injection) | Percent Decrease from Baseline |
| 0 (Vehicle) | 850 ± 75 | 5% |
| 1 | 780 ± 82 | 13% |
| 5 | 650 ± 95 | 28% |
| 10 | 450 ± 110 | 50% |
| 20 | 250 ± 98 | 72% |
V. Visualizations
References
- 1. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcgammaRIIa and the integrin beta3 cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safetherapeutics.com [safetherapeutics.com]
- 3. Profound thrombocytopenia after primary exposure to eptifibatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of drug-dependent, platelet-reactive antibodies by antigen-capture ELISA and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of drug‐dependent, platelet‐reactive antibodies by antigen‐ capture ELISA and flow cytometry | Semantic Scholar [semanticscholar.org]
Impact of anticoagulants on Eptifibatide Acetate in vitro efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eptifibatide Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anticoagulants on the in vitro efficacy of Eptifibatide.
Frequently Asked Questions (FAQs)
Q1: My in vitro platelet aggregation assay shows reduced Eptifibatide efficacy when using Unfractionated Heparin (UFH). Is this expected?
A1: Yes, this is a phenomenon that has been observed. While Eptifibatide directly inhibits the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, Unfractionated Heparin (UFH) can paradoxically potentiate platelet responses to subthreshold doses of agonists.[1][2] This occurs because heparin can bind to the GP IIb/IIIa receptor, inducing conformational changes that lead to "outside-in" signaling.[1][2] This pre-potentiation of platelets may require higher concentrations of Eptifibatide to achieve the same level of inhibition compared to assays using other anticoagulants. In platelet-rich plasma, heparin has been shown to cause a mild potentiation of platelet aggregation.[3]
Q2: Which anticoagulant is recommended for assessing the in vitro efficacy of Eptifibatide?
A2: The choice of anticoagulant is a critical pre-analytical variable.
-
Sodium Citrate (3.2%) is the most common anticoagulant used for Light Transmission Aggregometry (LTA) and is generally recommended for standard Eptifibatide efficacy testing.[4][5] It works by chelating calcium ions, which are necessary for the coagulation cascade but can also affect the binding affinity of Eptifibatide for its receptor.[6]
-
Direct Thrombin Inhibitors (e.g., Bivalirudin): These offer an alternative that may provide a more "physiologically relevant" anticoagulant environment in some experimental contexts, as they directly inhibit thrombin without the broader effects of heparin.[7] Combining Eptifibatide with direct thrombin inhibitors may significantly improve its anti-thrombotic efficacy in vitro, especially in preventing thrombin-induced aggregation.[8][9]
-
Heparin: Due to its potential to directly activate platelets, heparin can complicate the interpretation of Eptifibatide's inhibitory effects.[1][2][3] If heparin must be used, it is crucial to include appropriate controls and be aware of its potentiating effects.
Q3: How does Eptifibatide's mechanism of action influence its interaction with anticoagulants in vitro?
A3: Eptifibatide is a competitive, reversible antagonist of the GP IIb/IIIa receptor.[6][10][11] It mimics the Lys-Gly-Asp (KGD) sequence to block fibrinogen from binding to activated platelets, thereby inhibiting the final common pathway of aggregation.[6][11][12] Anticoagulants do not directly compete with Eptifibatide for this binding site. Instead, their impact is indirect:
-
Thrombin Generation: Anticoagulants like heparin and bivalirudin inhibit thrombin generation.[13] Since thrombin is a potent platelet agonist, its inhibition can synergistically enhance the overall anti-aggregatory effect observed with Eptifibatide.[14]
-
Platelet Activation State: As mentioned, UFH can potentiate platelet activation, creating a more challenging environment for Eptifibatide to exert its inhibitory effect.[1][2]
Below is a diagram illustrating the mechanism of action.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Inhibition Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Anticoagulant Choice | Standardize the anticoagulant used across all experiments. If comparing anticoagulants, treat them as distinct experimental arms. | Different anticoagulants (Citrate, Heparin, LMWH, Bivalirudin) have varying effects on thrombin generation and baseline platelet reactivity, which can alter Eptifibatide's apparent efficacy.[14][15] |
| Blood Sample Handling | Process whole blood samples within 4 hours of collection. Store at room temperature and avoid cooling, which can activate platelets.[5] | Platelets are sensitive and can be easily activated during preparation, leading to inconsistent results.[5] |
| Platelet Count | Ensure the platelet count in the Platelet-Rich Plasma (PRP) is standardized across assays (e.g., adjust to 2.5 x 10⁸/mL with Platelet-Poor Plasma).[16] | Variability in platelet count will directly impact the maximal aggregation response and the concentration of Eptifibatide required for inhibition. |
| Donor Variability | If possible, use pooled plasma from at least 2-3 donors for screening experiments to average out individual differences in platelet reactivity.[4] | Platelet function can vary significantly between individuals. |
Issue 2: Eptifibatide Appears Less Potent Than Expected
| Potential Cause | Troubleshooting Step | Rationale |
| Use of Heparin | If using heparin, consider switching to citrate or a direct thrombin inhibitor. Alternatively, increase the Eptifibatide concentration range. | Unfractionated heparin can potentiate platelet activation via GP IIb/IIIa-mediated signaling, effectively creating resistance to Eptifibatide's inhibitory effect.[1][2] |
| Strong Agonist Concentration | Review and potentially lower the concentration of the platelet agonist (e.g., ADP, thrombin) used in the assay. | Eptifibatide is a competitive inhibitor. A very high concentration of a strong agonist can overcome its blocking effect, particularly with thrombin.[9] |
| Calcium Concentration | Ensure consistent calcium levels, especially if adding back CaCl₂ to citrated plasma. | Eptifibatide's binding to the GP IIb/IIIa receptor involves the displacement of receptor-associated Ca²⁺.[6] Alterations in calcium concentration can affect binding affinity. |
Data Presentation: Impact of Anticoagulants on Platelet Inhibition
The following tables summarize quantitative data from studies comparing the effects of different anticoagulants when used with Eptifibatide.
Table 1: Comparison of Platelet Inhibition by Bivalirudin vs. UFH + Eptifibatide Data from an in vitro study assessing thrombin-induced platelet activation via flow cytometry.
| Treatment Group | Platelet Activation Marker (PAC-1 Binding %) | P-selectin Expression (%) |
| Unfractionated Heparin (UFH) Alone | 54 ± 7% | 74 ± 5% |
| UFH + Eptifibatide | 12 ± 4% | 53 ± 7% |
| Bivalirudin | 1 ± 0.3% | 1 ± 0.3% |
Source: Adapted from Schneider, D.J. et al., J Thromb Thrombolysis, 2006.[7] Note: Lower percentages indicate greater inhibition of platelet activation.
Table 2: Ex Vivo Thrombus Formation with Bivalirudin vs. UFH + Eptifibatide in Diabetic Patients Data from a study using the Badimon perfusion chamber to assess thrombus formation.
| Treatment Group | Reduction in Thrombus Area (High Shear) | Reduction in Thrombus Area (Low Shear) |
| Bivalirudin | 69.5% | 50.6% |
| UFH + Eptifibatide | 89.3% | 73.2% |
Source: Adapted from Vilahur, G. et al., Thromb Haemost, 2010.[17][18] Note: Higher percentages indicate greater inhibition of thrombus formation.
Experimental Protocols
Protocol: In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol provides a standardized method for assessing the in vitro efficacy of Eptifibatide.
1. Reagents and Materials:
-
Freshly drawn human whole blood.
-
Anticoagulant: 3.2% Sodium Citrate (ratio 9:1 blood to anticoagulant).
-
This compound stock solution.
-
Platelet Agonist (e.g., ADP, Collagen, Thrombin Receptor Activating Peptide - TRAP).
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700).
-
Centrifuge, pipettes, cuvettes with stir bars.
2. Workflow Diagram:
3. Detailed Steps:
-
Blood Collection: Draw blood via venipuncture into tubes containing 3.2% sodium citrate. Mix gently by inversion.[5]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the Platelet-Rich Plasma (PRP).[5] Carefully transfer the upper PRP layer to a new tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain Platelet-Poor Plasma (PPP).[4]
-
Platelet Count Adjustment: Perform a platelet count on the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with a cuvette of PRP and 100% aggregation with a cuvette of PPP.[5]
-
Assay: a. Pipette the adjusted PRP into a cuvette with a magnetic stir bar and place it in the incubation well. b. Add the desired concentration of Eptifibatide (or vehicle control) and pre-incubate for 5-10 minutes.[19] c. Move the cuvette to the assay well. d. Add the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.[20] e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation and the slope of the aggregation curve as key efficacy metrics. Compare the results from Eptifibatide-treated samples to the vehicle control.
References
- 1. Heparin promotes platelet responsiveness by potentiating αIIbβ3-mediated outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Effect of heparin on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater inhibitory effects of bivalirudin compared with unfractionated heparin plus eptifibitide on thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 13. The effects of bivalirudin compared with those of unfractionated heparin plus eptifibatide on inflammation and thrombin generation and activity during coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined effects of eptifibatide and anticoagulants: differences between LMWH and UH or rH in thrombin generation inhibition but not in platelet aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Anti-thrombotic effect of bivalirudin compared with eptifibatide and unfractionated heparin in diabetic patients: an ex vivo human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. 2.6. Platelet aggregation assay [bio-protocol.org]
- 20. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eptifibatide Acetate in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Eptifibatide Acetate in cellular assays. The following information addresses potential off-target effects and provides troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet glycoprotein IIb/IIIa (integrin αIIbβ3) receptor.[1][2] Its primary function is to inhibit platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to this receptor.[1][3]
Q2: What are the known off-target effects of this compound?
While highly specific for αIIbβ3, Eptifibatide has been shown to bind to the vitronectin receptor (integrin αvβ3), although with a lower affinity.[3] High doses of Eptifibatide may block the vitronectin binding site, which could have implications in cellular assays involving cell types that express this integrin.[3] Additionally, some studies suggest a potential pro-inflammatory or partial agonist effect, as evidenced by a slight increase in P-selectin expression on platelets during Eptifibatide infusion.[4] In a clinical setting, Eptifibatide can induce immune-mediated thrombocytopenia, where the drug, when bound to GPIIb/IIIa, creates a neoepitope recognized by antibodies, leading to platelet clearance.[5][6] This can also affect megakaryocyte viability.[7][8]
Q3: Can this compound interfere with common colorimetric or fluorometric assays?
While specific studies on Eptifibatide's interference with common assay reagents are limited, peptides, in general, can interfere with such assays. Peptides containing certain amino acid residues (like tryptophan, tyrosine, and cysteine) or contaminants from synthesis (like trifluoroacetic acid - TFA) can react with assay reagents, leading to inaccurate results.[9] For example, peptides can change color in the presence of certain reagents, which would interfere with colorimetric readings.[9] It is crucial to run proper controls to test for such interference.
Q4: Are there any known effects of this compound on non-platelet cell types?
Yes, due to its interaction with αvβ3 integrin, Eptifibatide can affect other cell types. For example, it has been shown to influence the behavior of ovarian cancer spheroids in a manner that can be inhibited by Eptifibatide.[10] Disintegrins, the class of peptides from which Eptifibatide is derived, are known to be involved in processes like angiogenesis, cell migration, invasion, adhesion, and proliferation.[1] Therefore, unexpected effects may be observed in assays measuring these phenomena in various cell lines.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, MTS)
Question: My cell viability results are inconsistent or show an unexpected increase in viability when treating with Eptifibatide. What could be the cause?
Answer:
-
Direct Interference with Assay Reagents: Peptides can sometimes directly reduce the tetrazolium salts (MTT, XTT, MTS) used in these assays, leading to a false-positive signal for cell viability.[11][12][13][14]
-
Contaminants in the Peptide Preparation: Residual TFA from peptide synthesis can alter the pH of the culture medium or have direct cytotoxic effects, confounding the results.[9]
-
Off-Target Effects on Cell Metabolism: Eptifibatide's interaction with integrins other than GPIIb/IIIa could potentially alter cellular metabolism in some cell types, affecting the readout of metabolic assays like MTT.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Issue 2: Variable Results in Cell Adhesion or Migration Assays
Question: I am observing inconsistent inhibition or unexpected promotion of cell adhesion/migration with Eptifibatide in my non-platelet cell line. Why is this happening?
Answer:
-
Expression of Off-Target Integrins: The cell line you are using may express αvβ3 or other integrins to which Eptifibatide has some affinity. This interaction could lead to partial agonism or antagonism, affecting cell adhesion and migration.
-
Activation of Intracellular Signaling: The binding of Eptifibatide to integrins can trigger "outside-in" signaling pathways, which may paradoxically activate pathways involved in cell adhesion and migration.[15]
-
Peptide Stability and Aggregation: Peptides can be unstable in culture medium or may aggregate, leading to variable effective concentrations.
Logical Relationship for Troubleshooting:
Caption: Diagnostic approach for variable cell adhesion/migration results.
Quantitative Data Summary
Due to the high specificity of Eptifibatide for its primary target, extensive quantitative data on its off-target effects in cellular assays is not widely available in the literature. The following table summarizes the known interactions.
| Target | Interaction | Cell Type(s) | Reported IC50/EC50 | Reference(s) |
| Integrin αIIbβ3 (GPIIb/IIIa) | Primary Target (Antagonist) | Platelets, Megakaryocytes | ADP-induced platelet aggregation: 16-27 mg/mL | [16] |
| Integrin αvβ3 (Vitronectin Receptor) | Off-Target (Antagonist) | Various (e.g., endothelial cells, some tumor cells) | Lower affinity than for αIIbβ3 (specific values not consistently reported in cellular assays) | [3] |
| P-selectin Expression | Potential Partial Agonist Effect | Platelets | Increase in expression observed during infusion | [4] |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
This protocol is designed to determine if Eptifibatide directly interferes with the reagents of a colorimetric cell viability assay (e.g., MTT).
Materials:
-
This compound stock solution
-
Cell culture medium (without phenol red for some assays)
-
96-well plate
-
MTT (or XTT, MTS) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. The concentrations should match those used in your cellular experiments.
-
Include wells with medium only as a negative control.
-
Add the MTT (or other tetrazolium salt) reagent to each well according to the manufacturer's instructions.
-
Incubate for the standard duration of your assay (e.g., 1-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength.
-
Interpretation: A significant increase in absorbance in the wells containing Eptifibatide compared to the medium-only control indicates direct interference.
Protocol 2: Assessing Off-Target Effects on Macrophage Activation
This protocol provides a framework to investigate the potential pro-inflammatory or immunomodulatory effects of Eptifibatide on macrophages.
Materials:
-
THP-1 monocytes or primary human monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide) as a pro-inflammatory stimulus
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Flow cytometry antibodies for CD80 and CD206
Methodology:
-
Macrophage Differentiation:
-
Seed THP-1 cells and differentiate into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48 hours.[17]
-
Wash the cells and allow them to rest in fresh medium for 24 hours.
-
-
Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of Eptifibatide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include unstimulated and LPS-only controls.
-
-
Analysis:
-
Cytokine Secretion: Collect the cell culture supernatants and measure the levels of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) using ELISA.
-
Surface Marker Expression: Harvest the cells and stain for the M1 marker CD80 and the M2 marker CD206. Analyze by flow cytometry.
-
-
Interpretation: A significant change in cytokine secretion or surface marker expression in the Eptifibatide-treated groups compared to the LPS-only control would suggest an off-target immunomodulatory effect.
Signaling Pathway Diagram:
Caption: Potential signaling pathway for Eptifibatide's off-target effects on macrophage activation.
References
- 1. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profound thrombocytopenia after primary exposure to eptifibatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Megakaryocyte impairment by eptifibatide-induced antibodies causes prolonged thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Nonimmunogenicity of eptifibatide, a cyclic heptapeptide inhibitor of platelet glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | PLOS One [journals.plos.org]
Technical Support Center: Eptifibatide Acetate Experimental Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Eptifibatide Acetate in experimental settings to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental solutions?
A1: this compound degradation can be influenced by several factors, including improper storage temperature, exposure to light, suboptimal pH, and interaction with oxidizing agents. As a cyclic heptapeptide, its disulfide bridge is critical for stability; conditions that disrupt this structure can lead to loss of activity.
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound vials should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light until use. Vials can be transferred to room temperature (up to 25°C) for a maximum of two months, but this should be clearly documented on the vial.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor for the stability of this compound. The optimal pH range for its stability is between 5.0 and 6.0. One study found the maximum stability in an aqueous vehicle was at pH 5.25.
Q4: Can I dilute this compound for my experiments? If so, what diluents are recommended?
A4: For intravenous administration in clinical settings, Eptifibatide is often administered directly without dilution. However, for experimental purposes, if dilution is necessary, compatible solutions include 0.9% Sodium Chloride and 5% Dextrose in Normosol R. It is crucial to ensure the final pH of the diluted solution remains within the optimal stability range.
Q5: Are there any known incompatibilities with other substances?
A5: Yes, this compound is incompatible with furosemide and should not be administered through the same intravenous line. It is also advisable to avoid strong oxidizing agents, as they can react with the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | - Improper Storage: Exposure to high temperatures or light. | - Verify storage conditions (refrigeration at 2-8°C, protection from light). - If vials were at room temperature, confirm it was for less than two months. |
| - pH Shift: The pH of the experimental solution is outside the optimal range of 5.0-6.0. | - Measure the pH of your solution. - Adjust the pH using a suitable buffer system (e.g., citrate buffer) to maintain it within the 5.0-6.0 range. | |
| - Oxidation: Presence of strong oxidizing agents in the solution. | - Review all components of your experimental solution to ensure no oxidizing agents are present. | |
| Precipitation or Cloudiness in Solution | - pH Incompatibility: The pH of the solution may be causing the peptide to become insoluble. | - Check and adjust the pH to be within the 5.0-6.0 range. |
| - Incompatible Diluent or Additive: An added substance is causing Eptifibatide to precipitate. | - If using a custom buffer or solution, test the compatibility of each component with Eptifibatide individually. - Refer to known compatible diluents like 0.9% NaCl or D5W in Normosol R. | |
| Inconsistent Experimental Results | - Peptide Degradation: Inconsistent handling and preparation of Eptifibatide solutions. | - Standardize the solution preparation protocol, ensuring consistent storage, pH, and handling for all experiments. |
| - Adsorption to Surfaces: Peptides can adsorb to certain plastics and glass, reducing the effective concentration. | - Consider using low-protein-binding tubes and containers for your experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is based on findings that a semi-aqueous vehicle can enhance stability.
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol
-
0.025 M Citrate buffer (pH adjusted to 5.75)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Prepare the 0.025 M citrate buffer and carefully adjust the pH to 5.75.
-
To prepare the semi-aqueous vehicle, mix 10% ethanol, 40% propylene glycol, and 50% of the 0.025 M citrate buffer (v/v/v).
-
Weigh the required amount of this compound powder in a sterile, low-protein-binding tube.
-
Add the semi-aqueous vehicle to the powder to achieve the desired final concentration (e.g., 2 mg/mL).
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
-
Verify the final pH of the solution and adjust if necessary to be within the 5.5-5.9 range.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Stability Testing of this compound under Different Conditions
Objective: To determine the degradation rate of this compound under specific experimental conditions.
Methodology:
-
Prepare this compound solutions in the desired buffers (e.g., phosphate-buffered saline at different pH values, cell culture media).
-
Divide the solutions into aliquots for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
Store the aliquots under the specified conditions.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours
Addressing variability in platelet response to Eptifibatide Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eptifibatide Acetate. The information is designed to address specific issues related to the variability in platelet response observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Eptifibatide is a cyclic heptapeptide that acts as a direct, reversible, and competitive antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2][3] By binding to this receptor, it prevents fibrinogen, von Willebrand factor, and other adhesive ligands from binding, thereby inhibiting the final common pathway of platelet aggregation.[3][4] This action mimics the function of a protein found in the venom of the southeastern pygmy rattlesnake.[2]
Q2: What are the common causes of variability in platelet inhibition with Eptifibatide in vitro?
Variability in the measured effect of Eptifibatide can arise from several experimental factors:
-
Choice of Anticoagulant: Anticoagulants that chelate calcium, such as sodium citrate, can enhance the apparent inhibitory effect of Eptifibatide by altering the conformation of the GP IIb/IIIa receptor.[3][5] Anticoagulants that do not chelate calcium, like PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) or hirudin, provide a more physiologically representative measure of inhibition.[3][5]
-
Type and Concentration of Platelet Agonist: Stronger agonists, such as Thrombin Receptor-Activating Peptide (TRAP), may require higher concentrations of Eptifibatide to achieve the same level of inhibition compared to weaker agonists like ADP.[3][6]
-
Donor-to-Donor Variability: Genetic factors, underlying health conditions, and diet can cause significant differences in platelet reactivity among blood donors.
-
Concomitant Medications: The presence of other antiplatelet agents (e.g., clopidogrel) or anticoagulants (e.g., heparin) in clinical samples will influence the overall platelet response.[7][8]
Q3: What is Eptifibatide-Induced Thrombocytopenia (EIT) and how can it be identified in a research setting?
Eptifibatide-Induced Thrombocytopenia is a rare but serious adverse effect characterized by a rapid and severe drop in platelet count, often within hours of administration.[4][9][10] It is thought to be an immune-mediated phenomenon where drug-dependent antibodies bind to the GP IIb/IIIa receptor in the presence of Eptifibatide, leading to platelet clearance.[11] In a research setting, EIT can be suspected if a sharp decrease in platelet count is observed after incubation with Eptifibatide. It's crucial to differentiate this from pseudothrombocytopenia (platelet clumping in the collection tube) by examining a peripheral blood smear.[4]
Q4: Can genetic variations affect platelet response to Eptifibatide?
Yes, genetic polymorphisms in the genes encoding the subunits of the GP IIb/IIIa receptor, ITGA2B (for αIIb) and ITGB3 (for β3), can influence platelet function and may alter the response to Eptifibatide.[11][12][13] For example, certain single nucleotide polymorphisms (SNPs) have been associated with variations in platelet aggregation and the number of GP IIb/IIIa receptors on the platelet surface.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected platelet aggregation inhibition.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Eptifibatide Concentration | Verify calculations and prepare fresh dilutions of Eptifibatide for each experiment. | Ensure the target concentration is accurate. |
| High Agonist Concentration | Perform a dose-response curve for the agonist to determine its EC50. Use an agonist concentration at or near the EC50 for inhibition assays. | An excessively high agonist concentration can overcome the inhibitory effect of Eptifibatide, masking its potency. |
| Choice of Anticoagulant | Be aware that using citrate will enhance the measured effect. For more physiological results, consider using PPACK or hirudin.[3][5] | Calcium-chelating anticoagulants alter the receptor and can overestimate the in-vivo efficacy of Eptifibatide.[3][5] |
| Platelet Refractoriness | Process blood samples promptly (ideally within 1-2 hours of collection) and maintain them at room temperature.[14] | Platelet reactivity can decline over time in vitro.[14] |
| High On-Treatment Platelet Reactivity (HTPR) in Donor Sample | If possible, screen donors for HTPR or use pooled platelet-rich plasma (PRP) from multiple donors to average out individual variations. | Some individuals have intrinsically higher platelet reactivity that is less responsive to antiplatelet agents.[15] |
Issue 2: Unexpectedly high platelet aggregation inhibition.
| Potential Cause | Troubleshooting Step | Rationale |
| Anticoagulant Effect | If using sodium citrate, be aware that it enhances the apparent effect of Eptifibatide.[5][6] | Citrate lowers ionized calcium, which increases the inhibitory effect of Eptifibatide in vitro.[5] |
| Low Agonist Concentration | Ensure the agonist concentration is sufficient to induce a robust and reproducible aggregation response in control samples. | An insufficient agonist challenge will make the platelets appear more sensitive to inhibition. |
| Low Platelet Count in PRP | Standardize PRP preparation to ensure a consistent platelet count (typically 200-300 x 10⁹/L for LTA).[16] | A lower platelet count can lead to a reduced aggregation response, which may be misinterpreted as higher inhibition. |
Issue 3: Suspected Eptifibatide-Induced Thrombocytopenia in vitro.
| Potential Cause | Troubleshooting Step | Rationale |
| Immune-Mediated Platelet Destruction | Measure platelet counts before and at several time points after adding Eptifibatide. A sharp drop is indicative of EIT.[17] | EIT is characterized by a rapid decline in platelet count.[4] |
| Pseudothrombocytopenia | Examine a stained blood smear under a microscope to check for platelet clumping. | This artifact can be caused by the anticoagulant (usually EDTA) and leads to a falsely low platelet count from automated analyzers.[4] |
| Non-specific Platelet Activation/Aggregation | Ensure proper handling of blood samples to avoid mechanical activation. Use appropriate controls without Eptifibatide. | Improper sample handling can lead to platelet loss that is not drug-specific. |
Experimental Protocols & Data
Table 1: Influence of Anticoagulant on Eptifibatide's Inhibitory Effect
| Anticoagulant | Mechanism | Effect on Measured Eptifibatide Potency | Reference |
| Sodium Citrate | Calcium Chelation | Potentiates inhibitory effect (overestimation of in-vivo potency) | [3][5][18] |
| PPACK | Direct Thrombin Inhibitor | More physiologically representative | [3][5] |
| Hirudin | Direct Thrombin Inhibitor | Considered suitable for in vitro aggregation studies | [18][19] |
| Heparin | Potentiates Antithrombin III | Can be used, but may have some direct effects on platelets | [7] |
Protocol 1: Light Transmission Aggregometry (LTA)
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood in tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[14]
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[6]
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[6]
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a standardized volume of PRP to a cuvette with a stir bar.
-
Incubate the PRP with the desired concentration of Eptifibatide or vehicle control for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist (e.g., ADP at 5-20 µM, collagen at 1-5 µg/mL) to initiate aggregation.[6][20]
-
Record the change in light transmission for 5-10 minutes.
-
Protocol 2: Batroxobin-Modified Thromboelastography (TEG)
This modified TEG protocol is more sensitive for detecting the effects of GP IIb/IIIa inhibitors than standard kaolin-activated TEG.[1]
-
Sample Preparation:
-
Collect whole blood in tubes containing unfractionated heparin (e.g., 7 IU/mL).[1]
-
Spike the heparinized whole blood samples with varying concentrations of Eptifibatide.
-
-
TEG Analysis:
-
Perform the TEG analysis using batroxobin as the activator instead of kaolin.
-
Monitor the key TEG parameters: R-time, K-time, alpha angle, and maximum amplitude (MA). The MA and alpha angle are particularly sensitive to Eptifibatide's inhibitory effect on platelet-fibrin clot strength.[1]
-
Protocol 3: Flow Cytometry for GP IIb/IIIa Receptor Occupancy
This method quantifies the percentage of GP IIb/IIIa receptors bound by Eptifibatide.
-
Sample Preparation:
-
Collect whole blood in the appropriate anticoagulant.
-
Incubate whole blood with Eptifibatide at various concentrations.
-
-
Staining:
-
To measure unoccupied receptors , use a fluorescently-labeled monoclonal antibody that competes with Eptifibatide for the same binding site on the GP IIb/IIIa receptor.
-
To measure total receptors , use a fluorescently-labeled monoclonal antibody that binds to a non-competing epitope of the GP IIb/IIIa receptor.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Calculate the receptor occupancy (RO) as follows: %RO = [1 - (Median Fluorescence Intensity of free receptors in test sample / Median Fluorescence Intensity of free receptors in control sample)] x 100
-
Visualizations
Caption: Eptifibatide's inhibitory effect on platelet aggregation.
Caption: A logical workflow for troubleshooting experiments.
Caption: Key factors contributing to response variability.
References
- 1. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential effects of citrate versus PPACK anticoagulation on measured platelet inhibition by abciximab, eptifibatide and tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Combined effects of eptifibatide and anticoagulants: differences between LMWH and UH or rH in thrombin generation inhibition but not in platelet aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clopidogrel loading with eptifibatide to arrest the reactivity of platelets: results of the Clopidogrel Loading With Eptifibatide to Arrest the Reactivity of Platelets (CLEAR PLATELETS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eptifibatide-induced acute profound thrombocytopenia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ITGA2B and ITGB3 Single-Nucleotide Polymorphisms and Their Influences on the Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ITGA2B and ITGB3 Single-Nucleotide Polymorphisms and Their Influences on the Platelet Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High On-Treatment Platelet Reactivity in Patients Undergoing Complex Percutaneous Coronary Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. safetherapeutics.com [safetherapeutics.com]
- 18. Influence of different anticoagulants on platelet aggregation in whole blood; a comparison between citrate, low molecular mass heparin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hirudin versus citrate as an anticoagulant for ROTEM platelet whole blood impedance aggregometry in thrombocytopenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and store Eptifibatide Acetate for research
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper dissolution and storage of Eptifibatide Acetate for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, cyclic heptapeptide designed as a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, it functions by reversibly blocking the binding of fibrinogen and von Willebrand factor to platelets, thereby inhibiting platelet aggregation, a critical step in thrombus formation.[1][4][5][6]
Q2: What is the recommended solvent for dissolving this compound powder?
A2: For initial reconstitution, sterile, distilled water is the recommended solvent.[7] this compound is soluble in water up to 2-5 mg/mL; gentle warming may be required to achieve a clear solution.[6][7] If solubility issues persist, other solvents can be used, but their compatibility with your experimental system must be verified.
Q3: How do I properly store the lyophilized this compound powder?
A3: Lyophilized this compound should be stored at -20°C for long-term stability.[6][7][8] Some guidelines suggest that storage at -80°C is preferable.[9] It is crucial to keep the vial tightly sealed, desiccated, and protected from light.[2][8][10] Before opening, always allow the product to equilibrate to room temperature to prevent moisture absorption.[10]
Q4: What are the best practices for storing this compound solutions?
A4: To maintain the integrity of the peptide, solutions should be aliquoted into smaller, single-use volumes and stored frozen at -20°C or colder.[10] This practice minimizes degradation from repeated freeze-thaw cycles. For enhanced stability, use sterile buffers with a pH between 5 and 6.[10] Studies have shown maximum stability in aqueous solutions around pH 5.25.[11]
Troubleshooting Guide
Problem: The this compound powder is not dissolving completely in water.
-
Solution 1: Gentle Warming: Try warming the solution to 37°C for a short period.
-
Solution 2: Sonication: Briefly sonicate the solution in an ultrasonic bath to aid in dissolution.[10]
-
Solution 3: Adjust pH: If the peptide is basic, adding a small amount of 10-25% acetic acid can help.[9] Conversely, for acidic peptides, a small amount of ammonium bicarbonate may be used. Always check if these additives are compatible with your downstream applications.
-
Solution 4: Alternative Solvents: If aqueous solutions fail, consider organic solvents like DMSO or DMF, where this compound has higher solubility.[6] Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
Problem: My solution appears hazy or has visible particulates after thawing.
-
Cause: This may indicate that the peptide has precipitated out of solution or has started to aggregate. This can happen if the concentration is too high for the buffer system or due to improper storage.
-
Solution: Before use, try to redissolve the precipitate by gentle warming or sonication as described above. If the solution does not become clear, it may not be suitable for use, as the effective concentration will be unknown and aggregates could cause non-specific effects in assays. It is recommended to prepare fresh aliquots from the stock powder.
Problem: How can I prevent oxidation of the peptide?
-
Context: Eptifibatide contains a disulfide bridge and a mercaptopropionyl residue, making it susceptible to oxidation.[3]
-
Solution 1: Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Solution 2: Inert Gas: After preparing solutions, you can purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and freezing.
-
Solution 3: Proper Storage: Store aliquots frozen at -20°C or -80°C and minimize exposure to air and light.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
|---|---|---|
| Water | 2 - 5 mg/mL | May require gentle warming.[6][7] |
| PBS (pH 7.2) | 5 mg/mL | |
| DMSO | 14 mg/mL | |
| DMF | 30 mg/mL |
| Ethanol | 5 mg/mL | |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Years | Store desiccated and protected from light.[7][8] |
| Aqueous Stock Solution | -20°C or -80°C | Months | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[10] |
| Diluted Working Solution | 2 - 8°C | Short-term (days) | Prepare fresh from frozen stock before use. |
Experimental Protocol: Reconstitution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Remove the vial of this compound from the -20°C freezer and allow it to sit at room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.
-
Calculation: Determine the volume of sterile water needed to achieve a 1 mg/mL concentration. For example, to prepare a 1 mg/mL solution from 5 mg of powder, you will need 5 mL of water.
-
Reconstitution: Carefully add the calculated volume of sterile water to the vial.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or place it in a sonicator bath for a few minutes.[10] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the solution into single-use, sterile polypropylene aliquots. The volume of each aliquot should be appropriate for your typical experiments to avoid partial thawing of tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.[9]
Visual Guides
Caption: Mechanism of action of Eptifibatide in inhibiting platelet aggregation.
Caption: Workflow for proper handling and storage of this compound.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 6. Eptifibatide | 188627-80-7 [chemicalbook.com]
- 7. ≥98% (HPLC), GPIIb/IIIa antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. lifetein.com [lifetein.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Stabilization of eptifibatide by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating bleeding complications with Eptifibatide Acetate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eptifibatide Acetate in animal models. The information is designed to help mitigate bleeding complications and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1] By binding to this receptor, it prevents fibrinogen, von Willebrand factor, and other adhesive ligands from attaching to platelets.[2] This blockage of the final common pathway of platelet aggregation inhibits the formation of thrombi.[3]
Q2: What are the most common bleeding complications observed with Eptifibatide in animal models?
Preclinical studies have shown that high doses of Eptifibatide can lead to dose-dependent bleeding. For instance, in some animal studies, symptoms of acute toxicity at doses 2 to 5 times the recommended maximum human dose included petechial hemorrhages in monkeys and rabbits.[2] In a mouse model of intracranial hemorrhage, Eptifibatide was shown to significantly increase intracranial bleeding.[4] However, in a study involving mice with dextran sulfate sodium (DSS)-induced colitis, Eptifibatide administered at 150 μ g/day intraperitoneally did not cause significant bleeding, anemia, or low platelet count.[5][6][7]
Q3: How can I monitor for bleeding complications in my animal model?
Regular monitoring of hematological parameters is crucial. This includes:
-
Complete Blood Count (CBC): Pay close attention to hemoglobin (Hgb), hematocrit (Hct), and platelet count (PLT).[5][6][7] A significant drop in Hgb/Hct can indicate internal bleeding, while thrombocytopenia (a sharp decrease in platelet count) is a known, though infrequent, side effect.[2]
-
Bleeding Time Assays: While not always predictive, measuring bleeding time can provide a functional assessment of hemostasis.[8]
-
Visual Inspection: Regularly inspect surgical sites, injection sites, and mucosal surfaces for any signs of bleeding. In rodent models, check for blood in the cage bedding.[6]
-
Necropsy: Upon completion of the experiment, a thorough necropsy can reveal evidence of internal bleeding in organs such as the liver, spleen, central nervous system, or within serous cavities.[5][6][7]
Q4: Are there any known reversal agents for Eptifibatide?
Currently, there is no specific antidote for Eptifibatide.[2] Due to its short plasma half-life of approximately 2.5 hours and the reversible nature of its binding to GP IIb/IIIa receptors, the antiplatelet effect of Eptifibatide diminishes relatively quickly upon discontinuation of the infusion.[1][2] In cases of severe bleeding in a clinical setting, management strategies include stopping the drug infusion and, if necessary, platelet transfusions.[9] This approach can be adapted for animal models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive bleeding from surgical/injection sites | - Eptifibatide dose may be too high for the specific animal model or surgical procedure.- Concurrent use of other anticoagulants or antiplatelet agents. | - Review and potentially lower the Eptifibatide dose. Conduct a dose-ranging study to determine the optimal therapeutic window with minimal bleeding.- If possible, avoid or reduce the dose of other medications that affect hemostasis.[10] |
| Significant drop in hemoglobin/hematocrit | - Internal bleeding. | - Immediately assess the animal for signs of distress.- Consider discontinuing the Eptifibatide infusion.- Prepare for potential supportive care, such as fluid replacement. |
| Sudden and severe decrease in platelet count (Thrombocytopenia) | - Eptifibatide-induced thrombocytopenia (EIT), a rare but serious adverse effect.[9] | - Discontinue Eptifibatide administration immediately.- Confirm thrombocytopenia with a repeat platelet count.- In critical situations, consider platelet transfusion (species-specific). |
| No observable antiplatelet effect | - Inadequate dosing.- Issues with drug formulation or administration. | - Verify the correct dosage and administration route for your animal model.- Ensure the Eptifibatide solution is prepared and stored correctly.- Confirm platelet inhibition using an appropriate assay (e.g., light transmission aggregometry, thromboelastography).[11] |
Data from Animal Studies
Table 1: Hematological Parameters in a Mouse Model of DSS-Induced Colitis Treated with Eptifibatide
| Parameter | Eptifibatide-Treated Group (n=10) | Control Group (n=10) | P-value |
| Hemoglobin (g/dL) | No significant change from baseline | No significant change from baseline | > 0.05 |
| Hematocrit (%) | No significant change from baseline | No significant change from baseline | > 0.05 |
| Platelet Count (x10⁹/L) | No significant change from baseline | No significant change from baseline | > 0.05 |
| Data from a study where C57Bl/6 mice with DSS-induced colitis were treated with 150 µ g/day of Eptifibatide intraperitoneally for 4 days.[5][6][7] |
Table 2: Bleeding Outcomes in Mouse Models of Intracranial Hemorrhage
| Animal Model | Treatment Group | Outcome |
| Primary Intracranial Hemorrhage (Collagenase-induced) | Eptifibatide | Significant increase in intracranial bleeding |
| Hemorrhagic Transformation of Cerebral Ischemia | Eptifibatide | Significant increase in intracranial bleeding and mortality |
| Adapted from a study comparing the effects of glenzocimab and eptifibatide.[4] |
Experimental Protocols
Protocol 1: Evaluation of Bleeding Risk in a Mouse Model of DSS-Induced Colitis
-
Animal Model: C57Bl/6 mice.
-
Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water.
-
Treatment Groups:
-
Eptifibatide-treated group (n=10): 150 µ g/day of Eptifibatide administered via intraperitoneal injection.
-
Control group (n=10): Vehicle control.
-
-
Duration: 4 days of treatment.
-
Monitoring:
-
Baseline and post-treatment complete blood count (hemoglobin, hematocrit, platelet count).
-
Daily observation for clinical signs of bleeding.
-
-
Endpoint:
Protocol 2: Assessment of Hemostasis in vivo
While a specific protocol for mitigating bleeding with Eptifibatide in animal models is not well-documented, a general approach to assessing hemostasis can be adapted. Methods for assessing hemostasis in vivo in animal models include:
-
Tail Bleeding Time: A standardized transection of the tail is made, and the time to cessation of bleeding is measured.
-
Cuticle Bleeding Time: Used in larger animals like dogs, this involves a standardized incision in the cuticle.[12]
-
Gingival Biopsy Bleeding Time: A biopsy is taken from the gingiva, and bleeding time is monitored.[12]
These methods can be used to evaluate the effect of different doses of Eptifibatide on hemostasis and to test the efficacy of potential mitigating strategies.
Signaling Pathways and Workflows
Caption: Mechanism of action of Eptifibatide on platelet aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bleeding risk and safety profile related to the use of eptifibatide: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet agents’-ticagrelol and eptifibatide-safety in experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiplatelet agents'-ticagrelol and eptifibatide-safety in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complications and Management of Eptifibatide-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrilin (eptifibatide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of current methods for assessing hemostasis in vivo and introduction to a potential alternative approach - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Eptifibatide Acetate experiments
Welcome to the technical support center for Eptifibatide Acetate. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing reduced or no inhibition of platelet aggregation with Eptifibatide?
A1: Failure to observe the expected inhibitory effect of Eptifibatide on platelet aggregation is a common issue that can stem from several factors related to the reagent, the experimental setup, or the platelets themselves.
Possible Causes & Troubleshooting Steps:
-
Reagent Integrity: Eptifibatide is a peptide and can degrade if not stored or handled properly.[1] The commercial injection requires refrigerated storage, and stability can be affected by pH and temperature.[1]
-
Action: Confirm the expiration date and storage conditions of your this compound stock. If using a reconstituted solution, ensure it was prepared recently and stored as recommended. Consider performing a quality control check with a fresh vial. Studies have shown that semi-aqueous formulations can improve stability for room temperature storage.[1]
-
-
Incorrect Concentration: The inhibitory effect of Eptifibatide is dose-dependent, with a therapeutic goal of achieving over 80% inhibition of platelet aggregation.[2][3]
-
Action: Double-check all calculations for your dilutions and final concentrations in the assay. Perform a dose-response curve to ensure you are working within the expected inhibitory range.
-
-
Platelet Preparation and Viability: The health and reactivity of the platelets are critical.
-
Action: Ensure that the blood collection and platelet-rich plasma (PRP) preparation process minimizes platelet activation. Check for platelet activation markers if possible. Use samples promptly after collection, as prolonged storage can alter aggregation responses.[4]
-
-
Assay Conditions: The choice of anticoagulant and platelet agonist can influence results.
-
Action: Citrate is a common anticoagulant, but its concentration can affect results.[5] Ensure the agonist (e.g., ADP, collagen) is potent and used at an appropriate concentration to induce a robust aggregation response in your control samples.
-
Troubleshooting Workflow for Reduced Efficacy
Caption: Troubleshooting flowchart for reduced Eptifibatide efficacy.
Q2: My experiment shows paradoxical platelet activation or aggregation after adding Eptifibatide. What could be the cause?
A2: This is a rare but documented phenomenon, both clinically and experimentally. The most likely cause is the presence of drug-dependent antibodies (ddAbs) in the sample that recognize the Eptifibatide-bound GP IIb/IIIa complex.[6][7]
Mechanism:
Instead of simply blocking the receptor, the binding of Eptifibatide creates a new epitope that is recognized by pre-existing or induced IgG antibodies. These antibodies then cross-link the GP IIb/IIIa receptor with the Fc-gamma receptor IIa (FcγRIIa) on the same or adjacent platelets.[6] This cross-linking triggers a potent intracellular activation signal, leading to platelet degranulation, aggregation, and can result in thrombocytopenia in vivo.[6][7] This signaling cascade involves the tyrosine phosphorylation of the integrin β3 cytoplasmic domain, Syk, and phospholipase Cγ2.[6][7]
Troubleshooting & Investigation:
-
Rule out Artifacts: Ensure the observed aggregation is not due to contamination or an issue with the instrument (e.g., aggregometer).
-
Sample Source: If using patient samples, review their clinical history for prior exposure to Eptifibatide or other GP IIb/IIIa inhibitors, which could have sensitized them.[3]
-
Investigate Antibody-Mediated Activation:
-
FcγRIIa Blockade: Pre-incubate platelets with an FcγRIIa-blocking antibody (e.g., Fab fragments of mAb IV.3). If the paradoxical activation is antibody-mediated, this should inhibit the effect.[6]
-
Src Kinase Inhibition: The downstream signaling is dependent on Src family kinases. Pre-treatment with an inhibitor like PP2 should block activation.[6]
-
IgG Depletion: Removing IgG from the plasma sample using Protein G Sepharose beads should abrogate the platelet activation.[6]
-
Signaling Pathway of Paradoxical Activation
Caption: Antibody-mediated paradoxical platelet activation by Eptifibatide.
Q3: I'm observing a significant drop in platelet count in my in vitro experiment. Is this related to Eptifibatide-Induced Thrombocytopenia (EIT)?
A3: A drop in platelet count in an in vitro setting can be due to several factors. While EIT is a clinical phenomenon involving platelet clearance, the underlying mechanism of antibody-mediated aggregation can cause platelet clumping and a subsequent decrease in the measurable count in your sample.
Possible Causes & Troubleshooting Steps:
-
Pseudothrombocytopenia: This is an artifact where platelets clump in the presence of an anticoagulant (commonly EDTA), leading to a falsely low reading from an automated counter.
-
Action: Examine a peripheral blood smear under a microscope to check for platelet clumping.[8] If observed, re-run the count using a different anticoagulant like citrate.
-
-
Antibody-Mediated Aggregation: As described in Q2, drug-dependent antibodies can cause significant platelet aggregation, which would be interpreted as a lower count of single platelets.
-
Action: Visually inspect the sample for macroscopic agglutination. Perform the investigative steps outlined in Q2 to confirm an antibody-mediated mechanism.
-
-
Instrument Error: Ensure the cell counter is calibrated and functioning correctly.
-
Action: Run control samples and perform daily quality checks on the instrument.
-
Data on Eptifibatide-Induced Thrombocytopenia (Clinical)
The following table summarizes data from clinical trials, which can provide context for the potential severity of this effect.
| Parameter | Reported Values | Source(s) |
| Incidence Rate | 0.1% to 2.8% | [2][9] |
| Platelet Nadir | Often < 20,000 - 30,000 cells/µL | [3][9] |
| Onset | Acute, typically within hours of first exposure | [8][9] |
| Complications | Bleeding (most common), thrombosis (rare) | [2][10] |
Key Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5-15 minutes).
-
Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and the blank with PPP (100% aggregation).
-
Add a platelet agonist (e.g., 5-20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Inhibition is calculated relative to the vehicle control.
Workflow for Light Transmission Aggregometry
Caption: Standard experimental workflow for LTA.
Protocol 2: Flow Cytometry for GP IIb/IIIa Receptor Occupancy
This protocol assesses the percentage of GP IIb/IIIa receptors bound by Eptifibatide.
-
Sample Preparation:
-
Collect whole blood into citrate or heparin tubes.
-
Incubate whole blood with various concentrations of this compound or a vehicle control.
-
-
Staining:
-
To one aliquot, add a fluorescently-labeled antibody that recognizes the Eptifibatide-bound GP IIb/IIIa complex (if available) or a labeled fibrinogen analog that will bind to unoccupied receptors.
-
To another aliquot, add a fluorescently-labeled antibody that recognizes a pan-platelet marker (e.g., CD41/CD61) to identify the platelet population.
-
Include an isotype control for the receptor occupancy antibody to set the background fluorescence.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the platelet population.
-
-
Data Analysis:
-
Within the platelet gate, analyze the fluorescence intensity of the receptor occupancy marker.
-
A decrease in the binding of a labeled fibrinogen analog indicates an increase in receptor occupancy by Eptifibatide.
-
The data is typically presented as a histogram showing fluorescence intensity, where a leftward shift in the peak indicates higher occupancy by the unlabeled drug.[11][12]
-
Summary of Eptifibatide Pharmacokinetic & Pharmacodynamic Properties
| Property | Value | Source(s) |
| Mechanism of Action | Reversible, competitive inhibitor of GP IIb/IIIa receptor | [2][13][14] |
| Binding Specificity | Mimics KGD sequence, specific for GP IIb/IIIa | [2][15][16] |
| Onset of Action | Immediate, with platelet inhibition within 15 minutes | [2][17] |
| Plasma Half-life | ~2.5 hours | [2][17] |
| Reversibility | Platelet function returns to normal ~4-8 hours post-infusion | [2][17] |
| Plasma Protein Binding | ~25% | [2] |
References
- 1. Stabilization of eptifibatide by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcgammaRIIa and the integrin beta3 cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profound thrombocytopenia after primary exposure to eptifibatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eptifibatide-induced acute profound thrombocytopenia: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complications and Management of Eptifibatide-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fortislife.com [fortislife.com]
- 12. research.uky.edu [research.uky.edu]
- 13. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 14. Eptifibatide Monograph for Professionals - Drugs.com [drugs.com]
- 15. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target effects of glycoprotein IIb/IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eptifibatide | [shadwige.sites.truman.edu]
Technical Support Center: Refinement of Eptifibatide Acetate Dosage for Prolonged In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Eptifibatide Acetate in prolonged in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Catheter Occlusion During Continuous Infusion | 1. Thrombus formation at the catheter tip.2. Kinking of the catheter tubing.3. Precipitation of Eptifibatide solution. | 1. Ensure proper aseptic technique during surgery to minimize inflammation. Consider co-infusion with a low-dose anticoagulant like heparin, but be mindful of increased bleeding risk. Use of a positive pressure technique when accessing the catheter can help prevent blood reflux.[1]2. Check for any visible kinks in the external tubing. Ensure the animal is not positioned in a way that could compress the catheter.3. Inspect the Eptifibatide solution for any visible precipitates before and during the infusion. Ensure the solution is prepared according to the protocol and stored correctly. Eptifibatide is compatible with 0.9% NaCl and 0.9% NaCl/5% dextrose.[2] |
| Unexpected Bleeding in Animal Model | 1. Eptifibatide dosage is too high for the specific animal model or duration of the study.2. Concurrent use of other anticoagulants or antiplatelet agents.3. Surgical site complications. | 1. Immediately reduce the infusion rate or temporarily halt the infusion. Monitor the animal closely for signs of distress. For future studies, consider a dose-ranging study to determine the optimal dose that balances efficacy and bleeding risk.[3][4]2. If other anticoagulants are being used, consider reducing their dosage. The target aPTT for concomitant heparin use in clinical settings is 50-70 seconds.[5]3. Inspect the surgical site for any signs of hematoma or active bleeding. Apply gentle pressure if necessary. Ensure meticulous hemostasis during the surgical procedure. |
| Thrombocytopenia (Low Platelet Count) | 1. Eptifibatide-induced thrombocytopenia (EIT), an immune-mediated response.[6][7] | 1. Monitor platelet counts at baseline and periodically throughout the study. If a significant drop in platelets is observed, consider discontinuing Eptifibatide. In clinical settings, EIT is managed by stopping the drug and, if necessary, platelet transfusions.[6] |
| Inconsistent Platelet Aggregation Inhibition | 1. Suboptimal Eptifibatide dosage.2. Issues with the ex vivo platelet aggregation assay. | 1. Ensure the initial bolus dose is administered correctly to achieve rapid therapeutic levels. Verify the infusion pump is calibrated and delivering the correct flow rate. A second bolus 10 minutes after the first can prevent an early dip in plasma concentration.[7]2. Use appropriate anticoagulants for blood collection (e.g., PPACK or sodium citrate) as this can affect results. Ensure standardized procedures for platelet-rich plasma (PRP) preparation and agonist concentrations.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for a prolonged continuous infusion of Eptifibatide in a mouse model?
A1: Based on preclinical studies in humanized mouse models, a dosage regimen equivalent to human clinical use can be a good starting point. This consists of an initial intravenous bolus of 180 mcg/kg, followed by a continuous infusion of 2 mcg/kg/min.[9][10] For intraperitoneal administration in mice, a daily dose of 150 µg has been used in some studies.[11][12] However, for prolonged studies, it is highly recommended to conduct a pilot study to determine the optimal dose that maintains the desired level of platelet inhibition without causing excessive bleeding.
Q2: How should I prepare and store the Eptifibatide solution for a multi-day infusion?
A2: Eptifibatide injection vials should be stored under refrigeration at 2°C to 8°C (36°F to 46°F). Vials can be transferred to room temperature (up to 25°C or 77°F) for a maximum of two months.[13] The solution should be protected from light until administration. For infusion, Eptifibatide can be administered undiluted directly from the vial using a calibrated infusion pump. It is compatible with 0.9% NaCl and 0.9% NaCl/5% dextrose solutions.[2] Always inspect the solution for particulate matter or discoloration before use.
Q3: What are the key monitoring parameters during a prolonged in vivo study with Eptifibatide?
A3: Key monitoring parameters include:
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Animal well-being: Daily observation for signs of distress, lethargy, or changes in behavior.
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Bleeding: Regular inspection of surgical sites, urine, and feces for any signs of bleeding.
-
Platelet count: Baseline platelet count before starting the infusion and periodic monitoring (e.g., every 24-48 hours) to detect thrombocytopenia.
-
Platelet aggregation: Ex vivo platelet aggregation assays at selected time points to confirm the desired level of platelet inhibition.
Q4: How can I manage bleeding if it occurs during the study?
A4: If bleeding is observed, the first step is to assess the severity. For minor bleeding, gentle pressure at the site may be sufficient. For more significant bleeding, the Eptifibatide infusion rate should be reduced or stopped. In severe cases, supportive care may be necessary. It is crucial to have a predefined plan for managing adverse events, developed in consultation with a veterinarian.[3][4]
Q5: What is the mechanism of action of Eptifibatide?
A5: Eptifibatide is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets. By binding to this receptor, it prevents fibrinogen, von Willebrand factor, and other adhesive ligands from binding, thereby inhibiting the final common pathway of platelet aggregation.[7]
Data Presentation
Table 1: Recommended Eptifibatide Dosages in Different Species
| Species | Dosing Regimen | Route of Administration | Reference(s) |
| Human (Clinical) | 180 mcg/kg bolus, followed by 2 mcg/kg/min infusion. | Intravenous | [5][9][10] |
| Mouse | 180 mcg/kg bolus, followed by 2 mcg/kg/min infusion (human-equivalent). | Intravenous | |
| Mouse | 150 µ g/day | Intraperitoneal | [11][12] |
| Rat | Continuous infusion up to 72 mg/kg/day was tested in developmental studies. | Intravenous | [2][14] |
| Rabbit | Continuous infusion up to 36 mg/kg/day was tested in developmental studies. | Intravenous | [2][14] |
Table 2: Eptifibatide Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Reference(s) |
| Mechanism of Action | Reversible inhibitor of GP IIb/IIIa receptor | [7] |
| Onset of Action | Rapid (platelet aggregation inhibition observed 15 minutes after bolus) | [7] |
| Plasma Half-life | Approximately 2.5 hours | [7] |
| Reversibility | Platelet function returns to normal 4-8 hours after discontinuation. | [7] |
| Plasma Protein Binding | Approximately 25% | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of Eptifibatide for Prolonged Continuous Intravenous Infusion in Mice
-
Materials:
-
This compound injection (2 mg/mL or 0.75 mg/mL solution)
-
Sterile 0.9% saline
-
Implantable osmotic pump or syringe pump with appropriate catheter
-
Surgical instruments for catheter implantation
-
Anesthesia
-
-
Dosage Calculation:
-
Calculate the total dose of Eptifibatide required for the duration of the study based on the desired infusion rate (e.g., 2 mcg/kg/min).
-
Calculate the required concentration of the Eptifibatide solution based on the pump's flow rate and the animal's weight. Dilute the stock Eptifibatide solution with sterile 0.9% saline if necessary.
-
-
Pump and Catheter Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump or syringe with the prepared Eptifibatide solution under sterile conditions.
-
Prime the catheter to ensure it is free of air bubbles.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Surgically implant the catheter into the desired blood vessel (e.g., jugular vein).
-
Place the osmotic pump subcutaneously on the back of the mouse, or connect the catheter to the external syringe pump.
-
Secure the catheter and close the incision site.
-
-
Post-operative Care and Infusion:
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Initiate the infusion. If a bolus dose is required, administer it via the catheter port before starting the continuous infusion.
-
House the animals in a way that protects the catheter and pump system.
-
Protocol 2: Ex Vivo Platelet Aggregation Assay Using Mouse Whole Blood
-
Blood Collection:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture into a syringe containing an anticoagulant (e.g., 3.2% sodium citrate). The ratio of blood to anticoagulant should be 9:1.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used as a blank.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, collagen) to the PRP and record the change in light transmission over time. The degree of aggregation is measured as the maximum change in light transmission.
-
Mandatory Visualizations
Caption: Experimental workflow for prolonged in vivo studies with Eptifibatide.
Caption: Mechanism of action of Eptifibatide in inhibiting platelet aggregation.
References
- 1. instechlabs.com [instechlabs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eptifibatide Monograph for Professionals - Drugs.com [drugs.com]
- 6. Complications and Management of Eptifibatide-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. kr.ihc.com [kr.ihc.com]
- 10. drugs.com [drugs.com]
- 11. Antiplatelet agents’-ticagrelol and eptifibatide-safety in experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalrph.com [globalrph.com]
- 14. baxterpi.com [baxterpi.com]
Validation & Comparative
Eptifibatide Acetate vs. Abciximab: A Preclinical Comparison in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent antiplatelet agents, Eptifibatide Acetate and Abciximab, based on their performance in preclinical thrombosis models. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound and Abciximab are both powerful inhibitors of the glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation. While both drugs have demonstrated efficacy in preventing thrombosis, they exhibit key differences in their molecular structure, mechanism of action, and pharmacodynamic profiles. Eptifibatide is a synthetic cyclic heptapeptide that acts as a reversible antagonist of the GP IIb/IIIa receptor. In contrast, Abciximab is a chimeric monoclonal antibody fragment that binds irreversibly to the receptor. These fundamental differences may influence their efficacy and safety profiles in various preclinical thrombosis models.
Mechanism of Action
Both Eptifibatide and Abciximab target the GP IIb/IIIa receptor on the surface of platelets. Activation of this receptor leads to a conformational change, enabling it to bind fibrinogen and von Willebrand factor, which in turn cross-links platelets, leading to aggregation and thrombus formation.
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This compound: As a reversible inhibitor, Eptifibatide's antiplatelet effect is concentration-dependent and diminishes as the drug is cleared from the plasma.[1][2] This reversibility may offer a wider therapeutic window and a reduced risk of prolonged bleeding complications.[3] Preclinical studies have suggested that Eptifibatide can effectively inhibit thrombosis with only modest effects on bleeding time.[3]
-
Abciximab: Being an irreversible inhibitor, Abciximab's effect persists for the lifespan of the platelet to which it is bound.[4] This long-lasting effect can provide sustained antiplatelet activity but may also increase the risk of bleeding complications.[4][5] Doses of Abciximab sufficient to produce high-grade (≥ 80%) GPIIb/IIIa receptor blockade have been shown to prevent acute thrombosis in non-human primates and yield lower rates of thrombosis compared to aspirin and/or heparin.[4]
Preclinical Performance Data
Direct head-to-head preclinical studies comparing Eptifibatide and Abciximab across a range of thrombosis models are limited. However, data from individual studies in comparable models provide insights into their relative performance.
Antithrombotic Efficacy
A study utilizing a humanized mouse model of thrombosis, where mice were infused with human platelets, provides a direct comparison of the two agents. In this model, both Eptifibatide and Abciximab, administered at clinically relevant doses, significantly reduced human platelet-mediated thrombus formation in laser-injured arterioles by over 75%.[6]
| Parameter | This compound | Abciximab | Animal Model | Source |
| Thrombus Formation Reduction | >75% | >75% | Humanized Mouse (Laser Injury) | [6] |
Note: This table presents a summary of the most directly comparable preclinical data found. The lack of standardized reporting across different studies makes a broader quantitative comparison challenging.
Bleeding Time
Preclinical studies have suggested that Eptifibatide has a modest effect on bleeding time.[3] In contrast, human studies with Abciximab have shown a significant prolongation of bleeding time.[4] While direct preclinical comparative data is scarce, the inherent reversibility of Eptifibatide suggests a potentially shorter duration of bleeding risk compared to the irreversible inhibition of Abciximab.
Further research is needed to provide a direct quantitative comparison of bleeding times in preclinical models.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
This model is widely used to evaluate the efficacy of antithrombotic agents.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery is carefully isolated from the surrounding tissues.
-
Thrombosis Induction: A small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed distal to the injury site. The time to vessel occlusion is recorded.
-
Drug Administration: this compound or Abciximab is administered intravenously at predetermined doses prior to the induction of thrombosis.
Electrolytic Injury-Induced Coronary Artery Thrombosis Model (Canine)
This model is often used to assess antithrombotic and thrombolytic agents in a larger animal model.
-
Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is isolated. A stimulating electrode is placed on the adventitial surface of the artery.
-
Thrombosis Induction: A low electrical current is applied to the electrode to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Coronary blood flow is monitored using an electromagnetic flow probe.
-
Drug Administration: The test agents are administered intravenously before or after the induction of thrombosis to evaluate their antithrombotic or thrombolytic effects.
Visualizing the Mechanisms
Platelet Aggregation Signaling Pathway
References
- 1. In vivo demonstration of an antithrombin effect of abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 5. Abciximab: a reappraisal of its use in coronary care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eptifibatide Acetate and Tirofiban on Platelet Function for Research Professionals
An objective guide for researchers, scientists, and drug development professionals on the comparative effects of Eptifibatide Acetate and Tirofiban on platelet function, supported by experimental data and detailed methodologies.
This compound and Tirofiban are both potent antiplatelet agents that function as glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonists.[1][2] They are critical tools in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI) to prevent thrombotic complications.[1][2][3] While both drugs share a common mechanism of action by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets, their distinct chemical structures—Eptifibatide being a synthetic cyclic heptapeptide and Tirofiban a non-peptide small molecule—lead to different pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a detailed comparison of their effects on platelet function, supported by experimental data.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Both Eptifibatide and Tirofiban target the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists such as thrombin, collagen, or adenosine diphosphate (ADP), the GP IIb/IIIa receptors undergo a conformational change, enabling them to bind to fibrinogen.[1] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.[1] Eptifibatide and Tirofiban competitively block this fibrinogen binding, thereby inhibiting platelet aggregation regardless of the initial stimulus.[1]
Comparative Pharmacodynamics: Platelet Inhibition and Receptor Occupancy
The in-vivo efficacy of Eptifibatide and Tirofiban is determined by their pharmacodynamic properties, primarily the extent and duration of platelet inhibition and GP IIb/IIIa receptor occupancy.
Platelet Aggregation Inhibition
Studies have demonstrated that both drugs achieve rapid and significant inhibition of platelet aggregation.[1][4][5] However, the degree and consistency of inhibition can vary based on the dosing regimen and the agonist used for testing.[6]
High-dose bolus regimens of Tirofiban have been shown to achieve greater than 90% platelet aggregation inhibition within 10 minutes.[1] Similarly, Eptifibatide administration leads to a profound inhibition of ADP-induced platelet aggregation, exceeding 80% within 5 minutes of administration.[4] Some studies suggest that Eptifibatide provides more consistent platelet inhibition throughout the dosing interval compared to certain Tirofiban regimens.[1][6][7] For instance, one study found that a standard Tirofiban regimen resulted in significantly less inhibition at 15 and 30 minutes compared to Eptifibatide.[6][7]
| Parameter | Eptifibatide | Tirofiban (Standard Dose) | Tirofiban (High-Dose Bolus) | Reference |
| Onset of Action | >80% inhibition within 5 minutes | Significant inhibition within 15 minutes | >90% inhibition within 10 minutes | [1][4] |
| Platelet Aggregation Inhibition (vs. ADP) | Consistently high | Variable, can be lower initially | Comparable to Eptifibatide | [1][6][7] |
| Duration of Action | Platelet function returns to >50% of baseline within 4 hours after discontinuation | Platelet aggregation returns to baseline within 4-8 hours after cessation | Platelet aggregation returns to baseline within 4-8 hours after cessation | [1] |
Glycoprotein IIb/IIIa Receptor Occupancy
GP IIb/IIIa receptor occupancy (GpRO) is a direct measure of the extent to which the drug is bound to its target. Studies have shown a correlation between higher levels of GpRO and improved clinical outcomes.[8][9]
Comparative studies have indicated that Eptifibatide may achieve a higher GpRO ratio compared to standard-dose Tirofiban.[2][10][11] One study reported a significantly higher absolute GpRO with Eptifibatide (62.1% ± 17.1%) compared to Tirofiban (38.8% ± 18.8%).[10] However, it is important to note that higher doses of Tirofiban can achieve GpRO levels comparable to Eptifibatide.[11]
| Drug | Mean GP IIb/IIIa Receptor Occupancy (GpRO) | Dosing Regimen | Reference |
| Eptifibatide | 62.1% ± 17.1% | Intravenous bolus followed by infusion | [10] |
| Tirofiban | 38.8% ± 18.8% | Standard bolus dose followed by infusion | [10] |
| Eptifibatide | Similar to high-dose Tirofiban | Intracoronary bolus or intravenous bolus + infusion | [11] |
| Tirofiban (Advanced Dose) | Similar to Eptifibatide | ADVANCE dose bolus followed by infusion | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the platelet function effects of Eptifibatide and Tirofiban.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide vs Tirofiban: the connection and difference between the two_Chemicalbook [chemicalbook.com]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Association between platelet receptor occupancy after eptifibatide (integrilin) therapy and patency, myocardial perfusion, and ST-segment resolution among patients with ST-segment-elevation myocardial infarction: an INTEGRITI (Integrilin and Tenecteplase in Acute Myocardial Infarction) substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Eptifibatide Acetate efficacy in a new animal model of stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on Eptifibatide Acetate for the treatment of ischemic stroke. While clinical trials have explored its use, this document focuses on the available animal model data, offering a resource for researchers designing further preclinical studies. The guide compares Eptifibatide primarily with Glenzocimab, a novel antiplatelet agent, and references the current standard of care, recombinant tissue-type plasminogen activator (rt-PA).
Executive Summary
This compound, a glycoprotein IIb/IIIa inhibitor, has been investigated for its potential to improve outcomes in ischemic stroke by preventing platelet aggregation and thrombus formation. Preclinical evidence on its efficacy in novel animal models is emerging, though limited. This guide synthesizes available data, focusing on a direct comparison with the newer antiplatelet agent Glenzocimab in established mouse models of stroke and intracranial hemorrhage. While direct head-to-head efficacy data in a single preclinical study is not yet available, this comparison leverages safety data and efficacy data from studies on a Glenzocimab precursor to provide a current overview for researchers. The primary animal model discussed is the transient middle cerebral artery occlusion (tMCAO) model in mice, a widely accepted standard for preclinical stroke research.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies comparing Eptifibatide and a Glenzocimab precursor.
Table 1: Comparative Efficacy in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Study Animal Model |
| Anti-GPVI Antibody (JAQ1) | Significant Reduction | Significantly Improved | Mouse tMCAO |
| This compound | Data Not Available in a Direct Comparative Efficacy Study | Data Not Available in a Direct Comparative Efficacy Study | - |
| Vehicle Control | Baseline | Baseline | Mouse tMCAO |
Note: Data for the anti-GPVI antibody JAQ1, a precursor to Glenzocimab, is used as a proxy for Glenzocimab's potential efficacy in a preclinical stroke model[1][2]. A direct comparison of the efficacy of Eptifibatide and Glenzocimab in the same preclinical stroke model is not yet published.
Table 2: Comparative Safety in Mouse Models of Intracranial Hemorrhage (ICH)
| Treatment Group | Intracranial Bleeding Severity | Mortality Rate | Study Animal Model |
| Glenzocimab | No significant impact | No significant impact | Collagenase-induced ICH and Hyperglycemia-induced Hemorrhagic Transformation |
| This compound | Significantly increased | Drastically increased | Collagenase-induced ICH and Hyperglycemia-induced Hemorrhagic Transformation |
| Vehicle Control | Baseline | Baseline | Collagenase-induced ICH and Hyperglycemia-induced Hemorrhagic Transformation |
Source: Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage[3].
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a standard procedure to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.
-
Occlusion: A silicon-coated monofilament is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: Eptifibatide, Glenzocimab, or vehicle is administered intravenously at the time of reperfusion. For the safety study, a second dose was administered 3 hours after recanalization[3].
-
Outcome Assessment:
-
Neurological Deficit Scoring: A battery of behavioral tests is performed at specified time points post-stroke to assess motor and sensory function.
-
Infarct Volume Measurement: 24 to 48 hours post-stroke, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (white) tissue represents the infarct, which is then quantified using image analysis software.
-
Intracranial Hemorrhage (ICH) Models
To assess the safety profile of antiplatelet agents, two distinct models of ICH were utilized.
-
Collagenase-Induced ICH:
-
A stereotactic injection of collagenase type VII into the striatum of mice is performed.
-
This induces a localized breakdown of the blood-brain barrier and subsequent bleeding.
-
Eptifibatide (10 mg/kg) or Glenzocimab (64 mg/kg) was administered as a bolus 15 minutes before the surgery[3].
-
The volume of the resulting hemorrhage is quantified post-mortem.
-
-
Hyperglycemia-Induced Hemorrhagic Transformation:
-
Mice are rendered hyperglycemic through an intraperitoneal injection of glucose.
-
Subsequently, a tMCAO procedure is performed. The combination of hyperglycemia and ischemia-reperfusion injury leads to hemorrhagic transformation of the infarct.
-
Eptifibatide (50 mg/kg) or Glenzocimab (64 mg/kg) was administered at the time of recanalization[3].
-
The extent of hemorrhage within the infarcted tissue is then assessed.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Glenzocimab: A GPVI (Glycoprotein VI)-Targeted Potential Antiplatelet Agent for the Treatment of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Small Molecule GP IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of commonly studied small molecule Glycoprotein (GP) IIb/IIIa inhibitors. GP IIb/IIIa receptor antagonists are potent antiplatelet agents that prevent platelet aggregation by blocking the final common pathway of this process.[1][2][3][4] Understanding their comparative in vitro performance is crucial for research and development in thrombosis and hemostasis. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the in vitro inhibitory characteristics of three prominent GP IIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the choice of agonist and anticoagulant.[3][5]
| Inhibitor | Molar Mass (Da) | Target Specificity | Binding Affinity (Kd/Ki) | IC50 (ADP-induced Aggregation) | Dissociation |
| Abciximab | ~47,600 | GP IIb/IIIa, αvβ3, Mac-1 | High (Kd ~5 nM)[6] | 1.25-2.3 µg/mL[7][8] | Slow |
| Eptifibatide | ~832 | Specific for GP IIb/IIIa | Lower (Kd ~100 nM)[2] | 0.11-0.22 µg/mL[7][8] | Rapid |
| Tirofiban | ~495 | Specific for GP IIb/IIIa | High (Kd ~15 nM)[6] | Not explicitly stated in provided results, but potent inhibition is noted.[9][10] | Rapid |
-
Abciximab , a chimeric monoclonal antibody fragment, exhibits high affinity and slow dissociation, leading to prolonged receptor blockade.[11] It also shows affinity for other integrins like αvβ3 and Mac-1.[12]
-
Eptifibatide , a cyclic heptapeptide, is highly specific for the GP IIb/IIIa receptor.[2][13] Its lower binding affinity and rapid dissociation contribute to a more readily reversible antiplatelet effect.[6]
-
Tirofiban is a non-peptide, small molecule inhibitor that is also highly specific for the GP IIb/IIIa receptor with a high binding affinity.[6]
In one study, the potential of all three inhibitors to dissolve pre-formed platelet aggregates was demonstrated in a concentration-dependent manner.[9] Eptifibatide and tirofiban showed a greater maximal disaggregation effect compared to abciximab under the tested conditions.[9]
Experimental Protocols
The following sections detail a generalized methodology for the in vitro assessment of GP IIb/IIIa inhibitors, based on common laboratory practices.
Light transmission aggregometry (LTA) is a widely used method to assess platelet function.
Objective: To determine the concentration of a GP IIb/IIIa inhibitor required to inhibit platelet aggregation induced by a specific agonist by 50% (IC50).
Materials:
-
Whole blood from healthy donors
-
Anticoagulant (e.g., sodium citrate, hirudin)[7]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine Diphosphate (ADP), collagen, thrombin receptor-activating peptide (TRAP))[7][10][14]
-
GP IIb/IIIa inhibitors (Abciximab, Eptifibatide, Tirofiban) at various concentrations
-
Spectrophotometer-based platelet aggregometer
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Anticoagulate the blood with 3.2% sodium citrate or another suitable anticoagulant.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of the GP IIb/IIIa inhibitor or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. Add a platelet agonist (e.g., 20 µM ADP) to induce aggregation.[7]
-
Data Analysis: Monitor the change in light transmission for a set period. The maximum aggregation is recorded. Plot the percentage of platelet aggregation inhibition against the inhibitor concentration to determine the IC50 value.[7]
Flow cytometry can be used to assess the binding of inhibitors to the GP IIb/IIIa receptor or the binding of fibrinogen to platelets.
Objective: To quantify the occupancy of GP IIb/IIIa receptors by an inhibitor or the inhibition of fibrinogen binding.
Materials:
-
Whole blood or PRP
-
GP IIb/IIIa inhibitors
-
Fluorescently labeled monoclonal antibody specific for an occupied receptor conformation (e.g., PAC-1) or fluorescently labeled fibrinogen.[7]
-
Flow cytometer
Procedure:
-
Sample Preparation: Incubate whole blood or PRP with the GP IIb/IIIa inhibitor at various concentrations.
-
Agonist Stimulation: Add a platelet agonist to activate the platelets.
-
Staining: Add a fluorescently labeled antibody (like PAC-1, which binds to the activated GP IIb/IIIa receptor) or fluorescently labeled fibrinogen.
-
Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity, which corresponds to the number of binding sites.
-
Data Interpretation: A decrease in fluorescence intensity with increasing inhibitor concentration indicates receptor blockade.
Visualizations
The following diagram illustrates the central role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation. Various agonists can activate platelets, leading to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet cross-linking.[15][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics of parenteral glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abciximab, eptifibatide, and tirofiban exhibit dose-dependent potencies to dissolve platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of GP IIb/IIIa inhibitors on vascular inflammation, coronary microcirculation, and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Eptifibatide Acetate with Non-Human Primate Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and functional effects of Eptifibatide Acetate on non-human primate platelets, juxtaposed with its activity in humans. The data presented herein is essential for the selection of appropriate animal models in preclinical studies of antiplatelet therapies.
Executive Summary
Eptifibatide, a cyclic heptapeptide inhibitor of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, is a potent antiplatelet agent. Preclinical evaluation of this and similar drugs necessitates the use of animal models that accurately reflect human physiological responses. This guide synthesizes available data on the interaction of Eptifibatide and other GPIIb/IIIa antagonists with platelets from commonly used non-human primate species—cynomolgus monkeys, rhesus monkeys, and baboons—and compares it to human data. While direct comparative studies on Eptifibatide across all these species are limited, existing research on related compounds and baseline platelet function provides valuable insights for researchers.
Comparative Efficacy of GPIIb/IIIa Antagonists
The inhibitory effect of GPIIb/IIIa antagonists is typically quantified by the half-maximal inhibitory concentration (IC50) for platelet aggregation. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values for Platelet Aggregation Inhibition
| Compound | Species | Agonist (Concentration) | IC50 (µg/mL) | Anticoagulant | Reference(s) |
| Eptifibatide | Human | ADP (20 µM) | 0.11 - 0.22 | Citrate | [1] |
| Human | Collagen (5 µg/mL) | 0.28 - 0.34 | Citrate | [1] | |
| Human | ADP (20 µM) | 1.5 - 3 fold higher than citrate | Hirudin | [1] | |
| Roxifiban (XV459) | Baboon | Not Specified | 0.024 - 0.06 µmol/L | Not Specified | [2] |
| Human | Not Specified | 0.035 - 0.069 µmol/L | Not Specified | [2] | |
| Abciximab | Human | ADP (20 µM) | 1.25 - 2.3 | Citrate | [1] |
| Human | Collagen (5 µg/mL) | 2.3 - 3.8 | Citrate | [1] |
Note: IC50 values for Roxifiban are presented in µmol/L. Conversion to µg/mL would require the molecular weight of the compound.
Comparative Binding Affinity of GPIIb/IIIa Antagonists
The binding affinity of a drug to its receptor is a key determinant of its potency and duration of action. This is often expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.
Baseline Platelet Aggregation in Humans and Non-Human Primates
Understanding the inherent differences in platelet function between species is crucial for interpreting the effects of antiplatelet agents. A study comparing platelet aggregation in response to various agonists provides a valuable baseline.
Table 2: Baseline Platelet Aggregation in Response to Agonists
| Agonist (Concentration) | Human | Baboon | Cynomolgus Monkey | Key Observations | Reference(s) |
| Collagen (3 & 5 µg/mL) | Significantly greater than baboon | Lower than human | Comparable to human | Monkeys are more comparable to humans than baboons. | [4] |
| ADP (20 & 40 µM) | Significantly greater than baboon | Lower than human and monkey | Significantly greater than baboon | Monkeys are more comparable to humans than baboons. | [4] |
| Thrombin (1 & 5 IU/mL) | Significantly greater than baboon | Lower than human and monkey | Significantly greater than baboon | Monkeys are more comparable to humans than baboons. | [4] |
| Ristocetin (0.5 & 1 mg/mL) | No significant difference | No significant difference | No significant difference | Similar response across species. | [4] |
Alternative Antiplatelet Agents in Non-Human Primates
Several other antiplatelet agents have been evaluated in non-human primates, providing a broader context for drug development.
-
Abciximab: A chimeric monoclonal antibody against the GPIIb/IIIa receptor, has been studied in cynomolgus monkeys.[5]
-
Tirofiban: A non-peptide GPIIb/IIIa antagonist, has shown efficacy in baboons.
-
Roxifiban (DMP754): An orally active GPIIb/IIIa antagonist, has demonstrated potent antiplatelet effects in baboons with a prolonged duration of action.[3]
-
OM2: An investigational murine antibody against the primate collagen receptor glycoprotein (GP) VI, has shown to be effective in blocking platelet aggregation in cynomolgus monkeys.[5]
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from established methods and can be applied to human and non-human primate platelet-rich plasma (PRP).[6][7]
Objective: To determine the in vitro efficacy of Eptifibatide in inhibiting platelet aggregation induced by various agonists.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound at various concentrations.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection: Collect whole blood from the subject (human or non-human primate) into sodium citrate tubes.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with varying concentrations of Eptifibatide or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each Eptifibatide concentration compared to the vehicle control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Platelet Aggregation Signaling Pathway
Caption: Eptifibatide inhibits platelet aggregation by blocking fibrinogen binding to the active GPIIb/IIIa receptor.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for determining the in vitro efficacy of Eptifibatide on platelet aggregation.
Conclusion and Recommendations
The available data suggests that non-human primates, particularly cynomolgus monkeys and baboons, are valuable models for the preclinical evaluation of GPIIb/IIIa antagonists like this compound. Key takeaways include:
-
Species-Specific Responses: There are inherent differences in baseline platelet aggregation between humans and non-human primates, with cynomolgus monkeys often showing responses more comparable to humans than baboons.
-
Relevance of Baboon Model: Studies with the GPIIb/IIIa antagonist Roxifiban indicate that baboons exhibit similar binding kinetics to humans, making them a potentially suitable model.
-
Need for Direct Comparative Studies: There is a clear need for direct, head-to-head studies comparing the binding affinity and functional efficacy of Eptifibatide on platelets from humans, cynomolgus monkeys, rhesus monkeys, and baboons to definitively establish the most predictive preclinical model.
Researchers are advised to carefully consider the specific endpoints of their studies and the inherent physiological differences between species when selecting a non-human primate model for the evaluation of Eptifibatide and other antiplatelet therapies. The experimental protocols and comparative data provided in this guide serve as a foundational resource for designing robust and translationally relevant preclinical investigations.
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nonpeptide antiplatelet glycoprotein IIb/IIIa receptor antagonist, DMP754: receptor binding affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral antiplatelet efficacy of the platelet GPIIb/IIIa antagonist, DMP754 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLATELET AGGREGATION IN HUMANS AND NONHUMAN PRIMATES: RELEVANCE TO XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo evaluation of anti-GPVI antibody in cynomolgus monkeys: dissociation between anti-platelet aggregatory effect and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Generic and Brand-Name Eptifibatide Acetate for Research Applications
Eptifibatide is a potent, reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor, which is a critical component in the final common pathway of platelet aggregation.[1][2] Its mechanism of action makes it a valuable tool in cardiovascular research and as a reference compound in the development of new antiplatelet agents.
Principle of Bioequivalence
Generic drugs are approved based on the demonstration of bioequivalence to the brand-name drug.[3][4] This means that the generic product is expected to have the same clinical effect and safety profile as the brand-name product when administered under the same conditions.[5] Bioequivalence is established through pharmacokinetic studies that compare key parameters.[3]
Table 1: Key Pharmacokinetic Parameters for Bioequivalence
| Parameter | Description | FDA Bioequivalence Acceptance Criteria |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | The 90% confidence interval (CI) of the ratio of the geometric means of Cmax for the generic and brand-name products must be within 80% to 125%.[3][6] |
| AUC | Area Under the Curve, which represents the total drug exposure over time. | The 90% confidence interval (CI) of the ratio of the geometric means of AUC for the generic and brand-name products must be within 80% to 125%.[3][6] |
| Tmax | Time to reach the maximum serum concentration. | While there is no formal statistical test for Tmax, it is expected to be comparable between the generic and brand-name products.[6] |
A generic Eptifibatide Acetate that has met these regulatory standards is expected to deliver the active pharmaceutical ingredient to the site of action at the same rate and extent as the brand-name drug, thus producing a comparable inhibitory effect on platelet aggregation.
Mechanism of Action: Glycoprotein IIb/IIIa Inhibition
Eptifibatide is a synthetic cyclic heptapeptide that mimics a key recognition sequence for fibrinogen on the GP IIb/IIIa receptor.[2][7] By competitively and reversibly binding to this receptor, Eptifibatide prevents fibrinogen, von Willebrand factor, and other adhesive ligands from binding to activated platelets.[8] This blockage of the final common pathway of platelet aggregation effectively inhibits the formation of a thrombus.[1][2]
Figure 1. Signaling pathway of this compound.
Comparative Efficacy Data
While direct comparative data for research applications is scarce, clinical studies comparing Eptifibatide to other GP IIb/IIIa inhibitors provide a benchmark for its expected performance. A bioequivalent generic should replicate these effects.
Table 2: In-Vivo Platelet Aggregation Inhibition with Eptifibatide
| Study | Agonist | Eptifibatide Concentration | Mean Platelet Aggregation Inhibition |
| Study 1[9] | Not Specified | During PCI (60-90 min after bolus) | 93.57% ± 2.07% |
| Study 1[9] | Not Specified | 6-8 hours after bolus | 89.85% ± 2.03% |
| Study 2[10] | Adenosine 5'-diphosphate (ADP) | 4 µg/mL | 89.7% - 93.6% |
Note: The data in this table is derived from clinical studies of the brand-name product. A bioequivalent generic is expected to produce a similar level of inhibition under the same conditions.
Experimental Protocol: In-Vitro Platelet Aggregation Assay
To verify the efficacy of a specific lot of generic or brand-name this compound in a research setting, a standard in-vitro platelet aggregation assay can be performed.
Objective: To compare the inhibitory effect of generic versus brand-name this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Generic this compound
-
Brand-name this compound (Integrilin®)
-
Platelet-rich plasma (PRP) from healthy donors
-
Adenosine 5'-diphosphate (ADP)
-
Light Transmission Aggregometer
-
Saline (vehicle control)
Methodology:
-
PRP Preparation: Collect whole blood from consenting healthy volunteers into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Drug Preparation: Prepare stock solutions of both generic and brand-name this compound. Create a series of dilutions to test a range of concentrations (e.g., 0.2, 0.4, 0.8, 1.6, 4 µg/mL).[10]
-
Assay Performance: a. Pre-warm PRP samples to 37°C. b. Add a specific volume of the test compound (generic Eptifibatide, brand-name Eptifibatide, or saline vehicle) to the PRP and incubate for a short period (e.g., 5 minutes). c. Place the cuvette in the aggregometer and establish a baseline reading. d. Add an ADP solution to induce platelet aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. Calculate the percentage of platelet aggregation inhibition for each concentration of the generic and brand-name products relative to the vehicle control. b. Plot the dose-response curves for both products. c. Calculate the IC50 (half-maximal inhibitory concentration) for both generic and brand-name Eptifibatide.
Figure 2. Workflow for comparing Eptifibatide efficacy.
Conclusion
For research purposes, generic this compound that is approved by regulatory agencies can be considered a reliable and cost-effective alternative to the brand-name product. The stringent bioequivalence standards ensure that the pharmacokinetic properties are comparable, leading to an equivalent pharmacodynamic effect. Researchers can be confident that a bioequivalent generic will exhibit the same mechanism of action and inhibitory potency on platelet aggregation as its brand-name counterpart. For critical experiments or to validate a new supplier, conducting a simple in-vitro comparison, such as the platelet aggregation assay detailed above, can provide an additional layer of assurance.
References
- 1. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. valgenesis.com [valgenesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Eptifibatide [biosino.org]
- 8. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Eptifibatide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Eptifibatide Acetate, a glycoprotein (GP) IIb/IIIa inhibitor, with Aspirin, a widely used antiplatelet and anti-inflammatory agent. The comparison is supported by experimental data and detailed methodologies to assist in research and development.
Introduction: Beyond Antiplatelet Activity
Eptifibatide is a potent, reversible inhibitor of the platelet GP IIb/IIIa receptor, primarily indicated for the treatment of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1][2] Its primary mechanism is the prevention of platelet aggregation and thrombus formation.[1][3] However, given the intricate link between platelet activation and inflammation, there is growing interest in the potential secondary anti-inflammatory effects of antiplatelet agents like Eptifibatide.
Platelets are not only central to hemostasis but are also key players in inflammatory processes. Upon activation, they release a host of inflammatory mediators and interact with leukocytes and endothelial cells, contributing to the inflammatory cascade in conditions like atherosclerosis.[4][5] This guide explores the evidence for Eptifibatide's role in modulating these inflammatory responses and compares it to Aspirin, an agent with both established antiplatelet and potent anti-inflammatory functions.[6][7][8]
Mechanism of Action: Two Pathways to Inflammation Control
Eptifibatide and Aspirin exert their effects through distinct molecular pathways, both of which ultimately impact the intersection of thrombosis and inflammation.
-
Eptifibatide: As a cyclic heptapeptide, Eptifibatide mimics a segment of fibrinogen to competitively and reversibly block the GP IIb/IIIa receptor on platelets.[9] This receptor is the final common pathway for platelet aggregation.[3] By preventing fibrinogen from cross-linking platelets, Eptifibatide potently inhibits the formation of platelet aggregates.[9][10] The anti-inflammatory effect is hypothesized to be a downstream consequence of this action, reducing the release of pro-inflammatory molecules from activated platelets and preventing platelet-leukocyte interactions.
-
Aspirin (Acetylsalicylic Acid): Aspirin's primary antiplatelet effect comes from the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets.[7][11] This action blocks the production of thromboxane A2, a potent platelet agonist and vasoconstrictor.[8] Its broader anti-inflammatory properties are due to the inhibition of both COX-1 and COX-2 enzymes in other cell types, which suppresses the production of prostaglandins, key mediators of inflammation.[7][11] Higher doses of aspirin are typically required for a significant anti-inflammatory effect compared to the low doses used for platelet inhibition.[7][11]
Comparative Data on Inflammatory Biomarkers
Direct head-to-head trials comparing the anti-inflammatory effects of Eptifibatide and Aspirin are limited. However, data can be synthesized from separate studies investigating their impact on key inflammatory markers. The INFLAME trial provides specific data on Eptifibatide, while numerous studies have characterized Aspirin's effects.[12][13]
Table 1: Comparison of Drug Mechanisms and Effects
| Feature | This compound | Aspirin |
|---|---|---|
| Primary Target | Glycoprotein IIb/IIIa Receptor | Cyclooxygenase (COX-1 and COX-2) Enzymes[7][11] |
| Mechanism | Reversible, competitive inhibition of fibrinogen binding to activated platelets.[9] | Irreversible inhibition of COX-1 in platelets; reversible inhibition of systemic COX enzymes.[7][11] |
| Primary Effect | Inhibition of platelet aggregation.[2] | Inhibition of thromboxane A2 production and platelet aggregation; systemic anti-inflammatory action.[8] |
| Route | Intravenous[2] | Oral[7] |
Table 2: Summary of Effects on Inflammatory Markers
| Inflammatory Marker | This compound (INFLAME Trial Results)[12][13] | Aspirin (General Findings) |
|---|---|---|
| hs-CRP | No significant reduction compared to control (high-dose heparin). | Can reduce levels, particularly in the context of acute inflammation.[6] |
| IL-6 | More detectable in the Eptifibatide group compared to control. | Can suppress production, contributing to its systemic anti-inflammatory effect.[6] |
| sCD40L | No significant reduction compared to control. | Can reduce levels by inhibiting the platelet activation that leads to its release. |
Note: The INFLAME trial compared Eptifibatide + low-dose heparin with high-dose heparin alone, which may influence the interpretation of its standalone anti-inflammatory effects.[12][13] Other studies have suggested that GP IIb/IIIa inhibitors as a class may fail to decrease levels of inflammatory markers in ACS patients.[4]
Experimental Protocols
The following methodology is based on the protocol used in the Integrilin Reduces Inflammation in Peripheral Vascular Interventions (INFLAME) trial for assessing inflammatory markers.[12][13]
Objective: To measure the levels of soluble CD40 Ligand (sCD40L), high-sensitivity C-reactive protein (hs-CRP), and Interleukin-6 (IL-6) in patient plasma at multiple time points.
Procedure:
-
Patient Cohort: Patients undergoing peripheral vascular interventions were randomized into two groups:
-
Blood Sampling:
-
Plasma Preparation:
-
The blood samples were centrifuged at 2,500 rpm for 15 minutes at 4°C to separate the plasma.
-
The resulting plasma supernatant was carefully aliquoted into cryovials.
-
Aliquots were stored at -70°C until the time of analysis.
-
-
Biomarker Analysis:
-
Assay Method: Quantitative enzyme-linked immunosorbent assays (ELISAs) were used for the measurement of sCD40L, hs-CRP, and IL-6.
-
Execution: Assays were performed in duplicate according to the manufacturer's instructions for the specific ELISA kits.
-
Data Acquisition: The optical density of each well was read using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Standard curves were generated using known concentrations of the recombinant human biomarkers.
-
The concentrations of sCD40L, hs-CRP, and IL-6 in the patient samples were calculated by interpolating their optical density readings against the standard curve.
-
Statistical analysis was performed to compare the changes in biomarker levels from baseline across the different time points and between the treatment and control groups.
-
Conclusion and Future Directions
The current evidence suggests that while this compound is a highly effective antiplatelet agent, its direct anti-inflammatory effects are not robustly supported by clinical trial data, such as the INFLAME study, which showed no significant reduction in hs-CRP, IL-6, or sCD40L.[12][13] In contrast, Aspirin possesses a well-established dual mechanism that confers both antiplatelet and direct anti-inflammatory benefits, which have been documented for over a century.[6]
For researchers, this highlights a key distinction:
-
Eptifibatide's potential for inflammation modulation appears to be a secondary consequence of its potent platelet inhibition, which may not be sufficient to significantly alter systemic inflammatory marker levels in all clinical settings.
-
Aspirin's role as an anti-inflammatory agent is direct, targeting the enzymatic production of inflammatory mediators.
Future research should focus on more direct comparisons and explore different clinical contexts, such as chronic inflammatory states versus acute procedural inflammation. Investigating a broader array of inflammatory biomarkers and platelet-leukocyte aggregate formation could provide a more nuanced understanding of the subtle immunomodulatory effects of GP IIb/IIIa inhibitors.
References
- 1. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 3. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eptifibatide does not suppress the increase of inflammatory markers in patients with non-ST-segment elevation acute cor… [ouci.dntb.gov.ua]
- 6. Aspirin steps up as anti-inflammatory for arteries | EurekAlert! [eurekalert.org]
- 7. The Role of Aspirin in the Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. bhf.org.uk [bhf.org.uk]
- 12. Eptifibatide in peripheral vascular interventions: results of the Integrilin Reduces Inflammation in Peripheral Vascular Interventions (INFLAME) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reversibility of Platelet Inhibition: A Comparative Analysis of Eptifibatide Acetate and Other Glycoprotein IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, glycoprotein (GP) IIb/IIIa inhibitors stand as a potent class of drugs for the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary interventions (PCI).[1][2] Their mechanism of action targets the final common pathway of platelet aggregation, offering robust inhibition of thrombus formation.[3][4] However, the reversibility of their antiplatelet effects is a critical consideration in clinical practice, directly impacting the management of bleeding complications and the need for potential urgent surgical interventions. This guide provides a comparative analysis of the reversibility of Eptifibatide Acetate against other commonly used intravenous GP IIb/IIIa inhibitors, Abciximab and Tirofiban, supported by experimental data and detailed methodologies.
Mechanism of Action and Reversibility Profiles
GP IIb/IIIa inhibitors prevent platelet aggregation by blocking the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor on the surface of platelets.[3] The key difference in their reversibility lies in their molecular structure, binding kinetics, and plasma half-life.
-
This compound: A synthetic cyclic heptapeptide, Eptifibatide is a competitive and reversible inhibitor of the GP IIb/IIIa receptor.[5][6] Its smaller molecular size and rapid dissociation from the receptor contribute to a short plasma half-life of approximately 2.5 hours.[7][8] This pharmacokinetic profile allows for a relatively swift restoration of normal platelet function following cessation of the infusion.[9][10]
-
Tirofiban: A non-peptide, small-molecule inhibitor, Tirofiban also acts as a competitive and reversible antagonist of the GP IIb/IIIa receptor.[11][12] Similar to Eptifibatide, it has a short plasma half-life of about 2 hours, and its antiplatelet effects are reversed in a time-dependent manner as the drug is cleared from circulation.[13][14]
-
Abciximab: In contrast, Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody.[4] It binds non-competitively to the GP IIb/IIIa receptor with high affinity, leading to a long-lasting blockade.[8] While its plasma half-life is short (around 10-30 minutes), it has a long biological half-life due to its slow dissociation from the platelet receptor, resulting in prolonged antiplatelet effects.[15][16] Detectable levels of Abciximab can be found on circulating platelets for up to 15 days after administration.[5][6][7]
Quantitative Comparison of Reversibility
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters related to the reversibility of Eptifibatide, Abciximab, and Tirofiban.
| Parameter | This compound | Abciximab | Tirofiban |
| Molecule Type | Cyclic Heptapeptide | Monoclonal Antibody (Fab fragment) | Non-peptide Tyrosine Derivative |
| Receptor Binding | Competitive, Reversible | Non-competitive, Slowly Reversible | Competitive, Reversible |
| Plasma Half-life | ~2.5 hours[7][8] | ~10-30 minutes[15][16] | ~2 hours[13][14] |
| Time to >50% Recovery of Platelet Aggregation | 2-4 hours | 12-24 hours | 2-4 hours |
| Time to Normal Hemostatic Function | ~4-8 hours[9] | Up to 72 hours[8] | ~4-8 hours[13] |
| Platelet Inhibition Detectable Post-Infusion | Up to 8 hours | Up to 15 days[5][6][7] | Up to 8 hours |
Experimental Protocols
The assessment of platelet inhibitor reversibility relies on various laboratory techniques that measure platelet function over time after drug discontinuation.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for assessing platelet aggregation.[17][18] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing 3.2% or 3.8% sodium citrate.[19][20]
-
PRP and Platelet-Poor Plasma (PPP) Preparation: The blood is centrifuged at a low speed (e.g., 200g for 10 minutes) to obtain PRP. A second centrifugation at a higher speed (e.g., 2000g for 15 minutes) is performed to obtain PPP, which is used as a reference (100% aggregation).[21]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist (e.g., adenosine diphosphate [ADP], collagen, or thrombin receptor-activating peptide [TRAP]) is added to induce aggregation.[17]
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP baseline. To assess reversibility, LTA is performed on blood samples drawn at various time points after the cessation of the inhibitor infusion.
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Principle: Flow cytometry can quantify the binding of the inhibitor to the GP IIb/IIIa receptor on individual platelets, providing a direct measure of receptor occupancy.[4][22][23]
Methodology:
-
Sample Preparation: Whole blood is collected in citrate-containing tubes.
-
Staining:
-
Aliquots of whole blood are incubated with a fluorescently labeled antibody that recognizes the GP IIb/IIIa receptor (e.g., anti-CD41 or anti-CD61).[11]
-
To determine the level of inhibitor binding, a fluorescently labeled antibody that specifically binds to the inhibitor (if available) or a competitive binding assay with a fluorescently labeled ligand (e.g., fibrinogen) can be used.[22]
-
For assessing the activation state of the receptor, an antibody specific to the activated conformation of GP IIb/IIIa (e.g., PAC-1) can be utilized.[11]
-
-
Data Acquisition: Samples are analyzed on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained platelets is measured. A decrease in the binding of a fluorescent ligand or a specific antibody over time after stopping the drug indicates the dissociation of the inhibitor from the receptor.
Visualizing the Comparative Dynamics
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The reversibility of antiplatelet effects is a defining characteristic that differentiates the intravenous GP IIb/IIIa inhibitors. This compound and Tirofiban, as small-molecule, competitive inhibitors, offer a rapid and predictable restoration of platelet function upon discontinuation. This feature is particularly advantageous in managing bleeding risks and in scenarios where urgent surgery may be required. In contrast, the non-competitive and slowly reversible binding of Abciximab results in a prolonged antiplatelet effect, which may offer sustained antithrombotic protection but requires a different clinical management approach in the event of bleeding. The choice of a specific GP IIb/IIIa inhibitor should, therefore, be guided by a thorough understanding of these differing reversibility profiles, in conjunction with the patient's clinical presentation and procedural considerations.
References
- 1. Administration of abciximab to patients receiving tirofiban or eptifibatide: effect on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abciximab, eptifibatide, and tirofiban exhibit dose-dependent potencies to dissolve platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacodynamic profile of short-term abciximab treatment demonstrates prolonged platelet inhibition with gradual recovery from GP IIb/IIIa receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 13. aggrastathdb.com [aggrastathdb.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 19. de-vhl.nl [de-vhl.nl]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Guide to Eptifibatide Acetate: Purity, Quality, and Performance in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Eptifibatide Acetate for laboratory use, focusing on its purity, quality, and functional performance compared to other common glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate antiplatelet agent for their experimental needs.
Chemical Purity and Impurity Profile
The purity of this compound is paramount for reliable and reproducible experimental outcomes. The primary method for assessing its purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Method for Purity Assessment: RP-HPLC
A validated RP-HPLC method is crucial for the quantification of this compound and the detection of impurities.[1][2][3][4][5]
Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an ion-pairing agent like Trifluoroacetic Acid (TFA)[1][4] |
| Elution | Isocratic or Gradient |
| Flow Rate | Typically 1.0 mL/min[1][4] |
| Detection | UV at 220 nm or 275 nm[1][4] |
| Linearity | e.g., 0.15-2 mg/mL (r²=0.997)[1][4] |
| Accuracy | 96.4-103.8%[1][4] |
| Precision (RSD) | Intra-day: < 0.6%, Inter-day: < 0.6%[1][4] |
| Limit of Detection | ~0.15 mg/mL[1][4] |
Note: These parameters are illustrative and may require optimization based on the specific instrument and reagents used.
Common Impurities
Potential impurities in this compound can arise during synthesis or degradation. These include dimers, isomers, and other related substances.[6][7] Commercial suppliers and the United States Pharmacopeia (USP) provide reference standards for many of these impurities.
Table 2: Known Impurities and Related Substances of Eptifibatide
| Impurity Name | Description |
| Eptifibatide Dimer | A common process-related impurity. |
| Des-Gly Eptifibatide | An impurity where the glycine residue is absent. |
| D-Cys Eptifibatide | An epimer of Eptifibatide. |
| Other Isomers | Various other stereoisomers that may be present. |
This list is not exhaustive and other impurities may be present. High-resolution techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for comprehensive impurity profiling.
Purity Specifications
Commercial preparations of this compound for laboratory use typically specify a purity of ≥98% as determined by HPLC.[8]
Functional Performance: In Vitro Platelet Inhibition
The primary function of Eptifibatide is the inhibition of platelet aggregation by blocking the GP IIb/IIIa receptor. This activity can be assessed through various in vitro assays.
Comparative Efficacy of GP IIb/IIIa Inhibitors
Eptifibatide is often compared with other GP IIb/IIIa inhibitors such as Abciximab and Tirofiban. These agents differ in their chemical structure, receptor binding kinetics, and potency.
Table 3: Comparison of In Vitro Potency of GP IIb/IIIa Inhibitors in Platelet Aggregation Assays
| Agent | Agonist | IC50 (µg/mL) | Maximum Inhibition (%) | Reference |
| Eptifibatide | ADP (20 µM) | 0.11 - 0.22 | ~100% | [9] |
| Collagen (5 µg/mL) | 0.28 - 0.34 | 46 - 100% | [9] | |
| Abciximab | ADP (20 µM) | 1.25 - 2.3 | ~100% | [9] |
| Collagen (5 µg/mL) | 2.3 - 3.8 | 46 - 100% | [9] | |
| Tirofiban | ADP | - | - | - |
IC50 values can vary depending on the experimental conditions, including the agonist and its concentration, and the source of platelets.
A study directly comparing the three agents at clinically relevant doses showed that Eptifibatide consistently inhibited platelet aggregation throughout the early and late periods of infusion.[10] Another study found that after 2 hours of infusion, platelet aggregation was reduced to 7.8% of baseline by Eptifibatide, 5.9% by Abciximab, and 5.0% by Tirofiban.[11]
Functional Assessment by Thrombelastography (TEG)
Thrombelastography provides a global assessment of hemostasis and can be used to evaluate the functional effects of antiplatelet agents. The maximum amplitude (MA) of the TEG tracing is indicative of clot strength, which is influenced by platelet function. While direct comparative TEG data for Eptifibatide, Abciximab, and Tirofiban is limited in publicly available literature, studies have shown that GPIIb/IIIa antagonists with high binding affinity and slow dissociation rates demonstrate potent inhibition of clot strength in TEG assays.[12][13][14]
Experimental Protocols
RP-HPLC for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities.
-
Standard and Sample Preparation: Prepare a stock solution of this compound reference standard and the sample to be tested in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration.
-
Chromatographic System: Use a validated RP-HPLC system equipped with a C18 column, a UV detector, and a data acquisition system.
-
Mobile Phase: Prepare the mobile phase consisting of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile with 0.1% TFA).
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength (e.g., 220 nm or 275 nm).
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify and quantify the Eptifibatide peak and any impurity peaks based on their retention times and peak areas relative to the standard. Calculate the purity of the sample as a percentage.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology: [9]
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.
-
Incubation: Incubate PRP with various concentrations of this compound or a vehicle control at 37°C.
-
Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of aggregation.
Visualizations
Signaling Pathway of GP IIb/IIIa Inhibition
Caption: Mechanism of Eptifibatide action on platelet aggregation.
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound by RP-HPLC.
Logical Relationship of Quality Attributes
Caption: Relationship between purity, quality, and experimental reliability.
Conclusion
The selection of high-purity this compound is critical for obtaining reliable and reproducible results in a laboratory setting. This guide has outlined the key analytical methods for purity assessment, common impurities to consider, and functional assays to determine its inhibitory activity on platelet aggregation. When compared to other GP IIb/IIIa inhibitors like Abciximab and Tirofiban, Eptifibatide demonstrates potent and consistent inhibition of platelet function. Researchers should carefully consider the specific requirements of their experimental design when choosing an antiplatelet agent and ensure that the selected product meets stringent purity and quality standards.
References
- 1. brieflands.com [brieflands.com]
- 2. RP-HPLC Method Development and Validation for Determination of this compound .pptx [slideshare.net]
- 3. (Open Access) RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms (2017) | Maryam Bavand Savadkouhi | 12 Citations [scispace.com]
- 4. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro efficacy of different platelet glycoprotein IIb/IIIa antagonists on platelet-mediated clot strength induced by tissue factor with use of thromboelastography: differentiation among glycoprotein IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Comparison of the effect of different platelet GPIIb/IIa antagonists on the dynamics of platelet/fibrin-mediated clot strength induced using thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eptifibatide Acetate: A Guide for Laboratory Professionals
Eptifibatide Acetate, a potent antiplatelet agent, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory standards and promoting a secure research environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.
Disposal Procedures for this compound
The disposal of this compound, including expired or waste material, must comply with applicable Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA), and Food and Drug Administration (FDA) regulations.[1] It is imperative to avoid disposing of this pharmaceutical by flushing it down the toilet or discarding it in regular trash.[1]
Recommended Disposal Methods:
-
Return to Manufacturer: Whenever possible, returning the expired or unused pharmaceutical to the manufacturer is the preferred method for proper disposal. Ensure the material is properly labeled and securely packaged before return.[1]
-
Licensed Medical Waste Contractor: Alternatively, the waste pharmaceutical should be labeled, securely packaged, and transported by a state-licensed medical waste contractor. This ensures disposal through approved methods such as burial in a licensed hazardous or toxic waste landfill or incineration.[1]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[1]
Contaminated Packaging and Spills:
-
Contaminated Packaging: Dispose of any packaging that has come into contact with this compound as you would the unused product itself.[1][2]
-
Accidental Spills: In the event of a spill, avoid dust formation and breathing in any vapors, mist, or gas.[1] The spilled material should be carefully swept up and shoveled into a suitable, closed container for disposal.[1]
General Guidance for Pharmaceutical Waste
While specific to this compound, the disposal procedures align with broader guidelines for pharmaceutical waste management. The EPA and FDA have established federal guidelines that emphasize the use of community-based drug "take-back" programs as the best option for disposal of unused medicines.[3] If such programs are not available, specific protocols for household trash disposal should be followed, which include mixing the medication with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container.[3][4][5]
It is crucial to consult local, state, and federal regulations to ensure full compliance, as requirements can vary.[6][7][8]
Disposal Workflow for this compound
References
- 1. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. fda.gov [fda.gov]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. oncolink.org [oncolink.org]
- 6. merck.com [merck.com]
- 7. getbiomed.com [getbiomed.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Eptifibatide Acetate
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Eptifibatide Acetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a synthetic antiplatelet peptide, and while some safety data sheets (SDS) do not classify the substance as hazardous, others indicate it can be harmful if swallowed and may cause damage to organs (specifically blood) with prolonged or repeated exposure.[1][2] Therefore, a cautious approach to handling is warranted. The following personal protective equipment (PPE) and procedures are recommended to minimize exposure and ensure safe disposal.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is recommended when handling this compound. Engineering controls, such as using the substance in a well-ventilated area or under a fume hood, should be the primary method of exposure control.[3]
| PPE Category | Specification | Rationale & Best Practices |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or if exposure assessment indicates risk.[4] For brief exposure or low levels of pollution, a respiratory filter device may be sufficient. For intensive or longer exposure, a self-contained respiratory protective device is recommended.[5] A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[4] |
| Hand Protection | Chemical-resistant gloves | Double gloving should be considered to provide an extra layer of protection.[2][4] The specific glove material should be selected based on the breakthrough time for the chemicals being used. |
| Eye Protection | Safety glasses with side shields or goggles | If the work involves dusty conditions, mists, or aerosols, appropriate goggles should be worn.[2][4] |
| Face Protection | Faceshield | Recommended if there is a potential for direct contact with the face through dust, mists, or aerosols.[2][4] |
| Body Protection | Work uniform or laboratory coat | Additional garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to avoid skin exposure.[2][4] |
Operational Plan: Handling and Disposal
Handling:
-
Minimize Open Handling: Whenever possible, use containment technologies and minimize open handling of this compound.[2]
-
Engineering Controls: Utilize appropriate engineering controls such as local exhaust ventilation to control airborne concentrations.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[1][2] Eye flushing systems and safety showers should be readily available.[2]
Disposal:
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[1][2] Do not dispose of waste into the sewer system.[2]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]
-
Spill Cleanup: For spills, soak up the material with an inert absorbent. For larger spills, use diking or other containment measures.[2]
Emergency Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for this compound spill response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
